(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid
Description
Properties
Molecular Formula |
C8H8BN3O2 |
|---|---|
Molecular Weight |
188.98 g/mol |
IUPAC Name |
(1-pyridin-4-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6,13-14H |
InChI Key |
SQPVTKJGOXHAFS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=NC=C2)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic Acid & Derivatives
The technical guide for (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid follows below.
Core Scaffold for Kinase Inhibitor Design & Heteroaryl Cross-Coupling [1]
Part 1: Executive Summary
The (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid scaffold is a critical heteroaromatic building block in modern drug discovery, particularly for the development of ATP-competitive kinase inhibitors.[1] The moiety combines a pyrazole ring (acting as a hydrogen bond donor/acceptor) with a pyridine ring (providing solubility and specific π-stacking interactions).[1]
In commercial and practical laboratory settings, the free boronic acid is rarely isolated due to rapid protodeboronation and zwitterionic solubility issues. Instead, the Pinacol Ester (BPin) derivative is the industry-standard reagent, offering superior stability, solubility in organic solvents, and compatibility with palladium-catalyzed cross-coupling protocols.[1]
This guide focuses on the characterization, synthesis, and application of the Pinacol Ester variant (CAS: 1650548-69-8 ), while addressing the theoretical handling of the free acid.[1]
Part 2: Chemical Profile & Specifications[1][2]
Identity & Nomenclature
| Property | Specification |
| Primary Target | (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester |
| CAS Number | 1650548-69-8 (Pinacol Ester) |
| Free Acid CAS | Not commercially established (Transient/In-situ species) |
| IUPAC Name | 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyridine |
| Molecular Formula | |
| Molecular Weight | 271.13 g/mol |
| SMILES | CC1(C)OB(C2=CN(C3=CC=NC=C3)N=C2)OC1(C)C |
Physicochemical Properties[1]
-
Appearance: Off-white to pale yellow solid.
-
Solubility: Soluble in DMSO, DMF, Dichloromethane, and Methanol.[1] Insoluble in water.
-
Stability:
-
Solid State: Stable at -20°C under inert atmosphere (Ar/N2).[1]
-
Solution: Susceptible to hydrolysis (to free acid) in aqueous base; prone to protodeboronation in acidic media due to the electron-rich pyrazole ring.
-
Part 3: Synthesis & Manufacturing[1]
The synthesis of this scaffold requires a strategic approach to prevent catalyst poisoning by the pyridine nitrogen and to ensure regioselectivity at the pyrazole nitrogen.
Retrosynthetic Analysis
The most robust industrial route involves a Nucleophilic Aromatic Substitution (
-
Step 1 (
): Coupling of 4-bromopyrazole with an activated pyridine electrophile (e.g., 4-chloropyridine hydrochloride).[1] -
Step 2 (Borylation): Palladium-catalyzed conversion of the aryl bromide to the boronic ester using Bis(pinacolato)diboron (
).
Synthesis Workflow Diagram
Caption: Two-step synthetic pathway:
Detailed Experimental Protocol
Step 1: Synthesis of 4-bromo-1-(pyridin-4-yl)-1H-pyrazole[1]
-
Rationale: Direct coupling uses the nucleophilicity of the pyrazole NH. 4-Chloropyridine is used as the electrophile; the hydrochloride salt is easier to handle but requires excess base.
-
Reagents: 4-Bromopyrazole (1.0 eq), 4-Chloropyridine HCl (1.2 eq),
(3.0 eq), DMF (anhydrous).[1] -
Procedure:
-
Dissolve 4-bromopyrazole in DMF under
. -
Add
and stir for 15 min to deprotonate. -
Add 4-chloropyridine HCl.
-
Heat to 110°C for 12–16 hours. Monitor by LC-MS.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc, wash with brine (3x) to remove DMF.[1] Dry over
. -
Purification: Recrystallization from Ethanol or Flash Chromatography (Hex/EtOAc).
-
Step 2: Miyaura Borylation to CAS 1650548-69-8[1]
-
Rationale:
is preferred over for borylation to prevent dehalogenation byproducts.[1] KOAc is the standard weak base to facilitate the transmetallation without promoting hydrolysis. -
Reagents: Intermediate from Step 1 (1.0 eq),
(1.1 eq), (0.05 eq), KOAc (3.0 eq), 1,4-Dioxane (degassed). -
Procedure:
-
Combine aryl bromide,
, and KOAc in a reaction vessel. -
Add Dioxane and sparge with Argon for 10 mins.
-
Add Pd catalyst.[2]
-
Heat to 90°C for 4–6 hours. Note: Overheating (>100°C) can cause protodeboronation of the product.[1]
-
Workup: Filter through Celite to remove Pd black. Concentrate filtrate.[2][3]
-
Purification: Flash Chromatography (DCM/MeOH or Hex/EtOAc). Crucial: Silica gel can induce degradation; use neutralized silica or alumina if possible.[1]
-
Part 4: Applications in Drug Discovery[1][7]
Kinase Inhibitor Design
The 1-(pyridin-4-yl)pyrazole moiety is a "privileged scaffold" in kinase medicinal chemistry.[1]
-
Binding Mode: The pyridine nitrogen often acts as a solvent-exposed solubilizing group or interacts with specific residues (e.g., Arg/Lys) in the kinase hinge region.[1]
-
Geometry: The pyrazole ring provides a rigid linker that orients the pyridine vector at a defined angle relative to the core scaffold.
Suzuki-Miyaura Cross-Coupling
This reagent allows the modular attachment of the pyridine-pyrazole unit to aryl halides (Cl, Br, I) or triflates.[1]
Self-Validating Coupling Protocol: For coupling CAS 1650548-69-8 with a heteroaryl chloride (e.g., a chloropyrimidine core):
-
Solvent System: Dioxane/Water (4:1) is superior to DMF for solubility of inorganic bases.
-
Base:
(2.0 eq) provides faster rates than . -
Catalyst:
or XPhos Pd G2 (0.05 eq) are recommended for sterically demanding or electron-deficient electrophiles.[1] -
Temperature: 80–100°C.
Mechanism of Action (Suzuki Cycle)
Caption: Catalytic cycle showing the entry point of the Pyridyl-Pyrazole Boronate during Transmetallation.
Part 5: Handling & Stability (Protodeboronation)[1]
Critical Risk: Heteroaryl boronic acids, particularly those with nitrogen adjacent to the boron-bearing carbon (or vinylogous positions), are prone to protodeboronation .[1]
-
Mechanism: The basic pyridine nitrogen can facilitate the coordination of water/alcohol to the boron center, followed by ipso-protonation and C-B bond cleavage.[1]
-
Mitigation:
-
Use the Pinacol Ester: The bulky diol protects the boron center sterically and electronically.
-
Avoid Acidic Workups: Never expose the boronate to pH < 4.
-
Anhydrous Conditions: Store the solid under Argon/Nitrogen.
-
Part 6: References
-
PubChem. (2024).[4] Compound Summary: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Precursor CAS 269410-08-4).[1][5] Retrieved from [Link][1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational mechanistic reference).
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki and Ullmann coupling mechanisms).
Sources
- 1. echemi.com [echemi.com]
- 2. a2bchem.com [a2bchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1H-Pyrazole-4-boronic acid | C3H5BN2O2 | CID 17750278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Solubility Profile of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic Acid: A Mechanistic Guide for Synthesis and Formulation
Executive Summary
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is a highly valuable bifunctional building block in modern drug discovery and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions. However, researchers routinely encounter severe solubility bottlenecks when handling this compound. Unlike simple arylboronic acids, this molecule possesses an amphoteric architecture—combining a Lewis basic pyridine ring with a Lewis acidic boronic acid moiety.
This whitepaper deconstructs the thermodynamic and structural causality behind its complex solubility profile. By understanding the interplay between pH-dependent ionization, boroxine formation, and intermolecular coordination, scientists can rationally design solvent systems, optimize coupling conditions, and develop self-validating analytical protocols.
Structural Causality & Physicochemical Profiling
To understand the solubility of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid, one must analyze its distinct functional domains:
-
The Pyridine Ring: Contains a basic nitrogen with an estimated
of ~5.2. -
The Boronic Acid Moiety: Acts as a Lewis acid with an empty p-orbital, possessing a
typically in the range of 8.0 to 9.0[1].
The Mechanism of Insolubility at Neutral pH
At physiological or neutral pH (pH 6.0–8.0), the molecule exhibits profound insolubility in both aqueous and non-polar organic media. This is driven by two competing thermodynamic sinks:
-
Boroxine Formation: Boronic acids readily undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines[2]. This entropy-driven condensation drastically reduces the polar surface area and aqueous solubility of the compound.
-
Intermolecular N→B Coordination: The electron-rich pyridine nitrogen of one molecule can coordinate with the electron-deficient boron atom of another. This Lewis acid-base interaction creates highly stable, insoluble polymeric networks in the solid state and in solution.
pH-Dependent Ionization & Thermodynamics
The solubility of this compound is not static; it is a dynamic property dictated by the pH of the environment.
-
Acidic Conditions (pH < 4.0): The pyridine nitrogen becomes protonated, forming a pyridinium cation. This positive charge disrupts the intermolecular N→B coordination networks and increases the hydration energy, resulting in high aqueous solubility.
-
Basic Conditions (pH > 10.0): The boronic acid accepts a hydroxide ion to form a negatively charged, tetrahedral boronate anion. This prevents boroxine formation and highly favors aqueous solvation.
pH-dependent ionization states governing the aqueous solubility of the compound.
Empirical Solubility Data
The following table summarizes the representative thermodynamic solubility profile of the compound across various media. Note: Values are predictive aggregates based on the physicochemical behavior of homologous heteroaryl boronic acids.
| Solvent / Medium | pH / Condition | Estimated Solubility (mg/mL) | Dominant Molecular Species |
| Aqueous Buffer | pH 2.0 | > 10.0 | Pyridinium Cation |
| Aqueous Buffer | pH 7.4 | < 0.1 | Neutral / Polymeric N-B Network |
| Aqueous Buffer | pH 10.0 | > 5.0 | Boronate Anion |
| DMSO | Ambient | > 50.0 | Monomeric (Strongly Solvated) |
| Methanol | Ambient | ~ 15.0 | Boronic Acid / Ester Equilibrium |
| Hexane / Toluene | Ambient | < 0.01 | Boroxine / Aggregates |
Experimental Protocol: Thermodynamic Solubility & Mechanistic Deconvolution
To accurately measure the solubility of this compound and validate the root cause of its precipitation, a self-validating experimental design is required.
The Causality Principle: If insolubility is driven by boroxine and N→B network formation rather than intrinsic lipophilicity, the addition of a polyol (like D-mannitol) will "rescue" the solubility. Polyols rapidly react with boronic acids to form highly soluble boronate esters, simultaneously breaking the polymeric networks and preventing trimeric boroxine species[3].
Step-by-Step Methodology
-
Solid Dispensing: Accurately weigh 2.0 mg of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid into three separate 2 mL microcentrifuge tubes.
-
Media Addition (The Self-Validating Matrix):
-
Tube A (Baseline): Add 1.0 mL of PBS (pH 7.4).
-
Tube B (Ionization Control): Add 1.0 mL of 0.1 M HCl (pH 1.0).
-
Tube C (Mechanistic Control): Add 1.0 mL of PBS (pH 7.4) containing 50 mM D-mannitol.
-
-
Equilibration: Agitate the tubes at 25°C for 24 hours at 800 RPM using a thermomixer. This extended timeframe ensures the transition from kinetic dissolution to true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes to pellet undissolved aggregates and boroxine polymers.
-
Quantification: Extract 100 µL of the clear supernatant, dilute appropriately in the HPLC mobile phase, and quantify via HPLC-UV (
= 254 nm) against a pre-established calibration curve.
Validation Check: If Tube C yields a >10-fold increase in solubility compared to Tube A, the hypothesis that network/boroxine formation dictates insolubility is confirmed.
Standardized thermodynamic solubility and mechanistic deconvolution workflow.
Formulation & Cross-Coupling Optimization
For synthetic chemists utilizing this compound in Suzuki-Miyaura couplings, the solubility profile dictates the reaction design:
-
Solvent Selection: Avoid purely non-polar solvents (e.g., pure toluene) as the compound will remain as an insoluble boroxine. Utilize polar aprotic/protic mixtures (e.g., Dioxane/Water or DMF/Water) to disrupt hydrogen bonding.
-
Base Selection: The addition of inorganic bases (e.g.,
, ) is not just for the catalytic cycle; it serves to convert the insoluble neutral boronic acid into the highly soluble, reactive boronate anion. -
Pre-activation: If solubility remains a critical barrier, consider pre-treating the boronic acid with pinacol to form the pinacol ester. This permanently masks the Lewis acidic boron, completely preventing boroxine formation and N→B coordination, thereby drastically increasing solubility in organic solvents.
References
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at:[Link]
-
On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Available at:[Link]
Sources
Technical Guide: Stability & Storage of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic Acid
This technical guide details the stability, storage, and handling protocols for (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid , a specialized heteroaryl boronic acid intermediate often utilized in the synthesis of kinase inhibitors (e.g., JAK, MET, or ALK inhibitors).
Executive Summary
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid represents a class of "amphoteric" heteroaryl boronic acids. While structurally robust compared to the notoriously unstable 2-pyridyl boronic acids, this compound exhibits specific sensitivities due to the electronic push-pull relationship between the electron-rich pyrazole and the electron-deficient pyridine rings.
Key Stability Risks:
-
Protodeboronation: Moderate risk, accelerated by high pH (>10) and transition metals.
-
Dehydration: High tendency to form boroxine anhydrides (trimers) in solid state.
-
Oxidation: Low risk under ambient conditions, but significant in solution over time.
Recommended Storage: Solid state at -20°C , under inert atmosphere (Argon/Nitrogen), in tightly sealed hydrophobic containers.
Chemical Profile & Degradation Mechanisms[1][2][3]
Structural Electronics
The molecule consists of a pyrazole ring N-linked to a 4-pyridine.
-
Pyrazole C4-Position: This position is nucleophilic. However, the N-linked pyridine (an electron-withdrawing group) reduces the electron density of the pyrazole, stabilizing the C-B bond against acid-catalyzed protodeboronation relative to N-alkyl pyrazoles.
-
Pyridine Nitrogen: A basic site (pKa ~5.2). It can act as an internal base or coordinate with the Lewis-acidic boron center, potentially catalyzing self-decomposition pathways.
Degradation Pathways
Understanding the degradation mechanism is critical for troubleshooting low yields in Suzuki-Miyaura couplings.
A. Reversible Dehydration (Boroxine Formation)
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This is not degradation but a physical state change.
-
Impact: Changes stoichiometry calculations.
-
Mitigation: Reversible by adding water or during the aqueous base step of cross-coupling.
B. Irreversible Protodeboronation
The cleavage of the C-B bond is the primary failure mode.
-
Mechanism: In basic media (common for Suzuki coupling), the boronate "ate" complex forms. If the base is too strong or the temperature too high, the C-B bond cleaves, replacing the boron with a proton.
-
Catalysis: Transition metals (Pd, Cu) can catalyze this deboronation if the transmetalation step is slow.
C. Oxidative Deboronation
Reaction with reactive oxygen species (ROS) or peroxides leads to the formation of the corresponding phenol (1-(pyridin-4-yl)-1H-pyrazol-4-ol), which effectively kills catalytic turnover.
Visualizing Degradation Pathways
The following diagram illustrates the equilibrium and irreversible pathways.
Figure 1: Chemical fate of the boronic acid.[1][2] Yellow indicates reversible storage states; Red indicates irreversible loss of material.
Storage & Handling Protocols
Long-Term Storage Protocol (Self-Validating System)
To ensure integrity over months or years, follow this "Cold-Dry-Inert" protocol.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Kinetic suppression of slow oxidation and hydrolysis rates. |
| Atmosphere | Argon or Nitrogen | Displaces O₂ to prevent oxidative deboronation. |
| Container | Amber Glass + Parafilm | Amber glass blocks UV (though less critical); Parafilm/Teflon tape ensures the seal against moisture ingress. |
| Desiccant | Required | Boronic acids are hygroscopic. Store the vial inside a secondary jar containing Drierite or Silica Gel. |
Handling in Solution
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage. Use anhydrous DMSO or DMF for stock solutions, but prepare fresh whenever possible.
-
Stability Window:
-
Solid @ -20°C: > 12 months.
-
Solution (DMSO) @ RT: < 24 hours.
-
Solution (Aqueous Base): < 1 hour (Use immediately).
-
Decision Tree for Usage
Follow this logic flow to determine if the reagent is fit for purpose.
Figure 2: Quality control decision tree for handling stored boronic acids.
Quality Control & Analytics
Distinguishing between the boronic acid, the boroxine, and the deboronated impurity is the primary QC challenge.
NMR Analysis (Recommended)
-
Solvent: d6-DMSO (allows observation of -B(OH)₂ protons).
-
Boronic Acid Signature: Look for a broad singlet around 8.0–8.5 ppm (2H, -B(OH)₂).
-
Boroxine Signature: The -OH signal will be absent or diminished, but the aromatic protons will remain largely unchanged (slight chemical shift). This is acceptable for synthesis.
-
Deboronated Impurity: Look for the new proton at the pyrazole C4 position. In the deboronated product (1-(pyridin-4-yl)-1H-pyrazole), the C4-H typically appears as a doublet or triplet coupled to C3/C5, distinct from the substituted precursor.
HPLC Considerations
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Note: Boronic acids often streak or show broad peaks on silica. Reverse phase is preferred.
-
Artifacts: Boronic acids can dehydrate on the column, sometimes showing two peaks (acid and boroxine) that coalesce at higher temperatures.
Synthetic Optimization (Suzuki-Miyaura)
When using (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid in cross-coupling:
-
Base Selection: Avoid strong bases like NaOH or KOH which accelerate protodeboronation.
-
Preferred:K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate).
-
-
Pre-Catalyst Activation: Do not mix the boronic acid with the base until the catalyst is active.
-
Stoichiometry: Because the material may partially exist as a boroxine (trimer), calculate stoichiometry based on the monomer molecular weight but add a slight excess (1.2 – 1.5 equiv) to account for effective mass differences.
References
-
Boronic Acid Stability & Protodeboronation
-
Cox, P. A., et al. (2016).[3] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.
-
-
Boroxine Equilibrium
-
IUPAC. (2011). "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials."[4] Wiley-VCH.
-
-
Handling of Air-Sensitive Reagents
- Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."
-
Suzuki Coupling of Unstable Boronic Acids
- Knauber, T., et al. (2010). "Pd-Catalyzed Cross-Coupling of Unstable Polyfluorophenyl and Heteroaryl Boronic Acids." Journal of Organic Chemistry.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Theoretical Studies of Pyrazolylboronic Acid Compounds
This technical guide details the theoretical and computational frameworks required to study pyrazolylboronic acid compounds . These hybrid scaffolds—merging the bioisosteric versatility of pyrazoles with the Lewis-acidic reactivity of boronic acids—are critical in fragment-based drug discovery (FBDD) and transition-metal catalysis (e.g., Suzuki-Miyaura coupling).
An In-Depth Technical Guide for Computational Chemists & Medicinal Scientists
Executive Summary & Core Significance
Pyrazolylboronic acids pose unique challenges in computational modeling due to two competing dynamic phenomena: prototropic tautomerism of the pyrazole ring and the conformational flexibility/oligomerization of the boronic acid moiety. Accurate theoretical modeling is essential to predict their reactivity in cross-coupling reactions and their binding affinity as transition-state analogs in enzyme inhibition (e.g., serine proteases).[1]
This guide establishes a validated protocol for the in silico characterization of these compounds, moving from Density Functional Theory (DFT) optimizations to molecular docking workflows.
Computational Methodology: The Validated Protocol
To ensure scientific integrity, experimental choices in computational chemistry must be justified by the electronic nature of the system.
Level of Theory Selection
For pyrazolylboronic acids, the B3LYP hybrid functional is the industry standard, but specific basis sets are required to handle the electron-deficient boron atom and the lone pairs on nitrogen/oxygen.
-
Geometry Optimization: B3LYP/6-311++G(d,p)
-
Justification: The diffuse functions (++) are critical for describing the lone pair electrons on the pyrazole nitrogens and the boronic acid oxygens, which often participate in hydrogen bonding. The polarization functions (d,p) accurately model the empty
-orbital of the boron atom.
-
-
Solvation Models: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).[1]
-
Context: Boronic acids often exist as trimeric boroxines in non-polar solvents and monomeric acids in aqueous media.[1] Solvation modeling is mandatory to predict the correct species in solution.
-
Validated Workflow Diagram
The following Graphviz diagram outlines the standard computational workflow for characterizing these compounds.
Figure 1: Standardized computational workflow for the structural and electronic characterization of pyrazolylboronic acids.
Structural Dynamics & Tautomerism
The Tautomeric Equilibrium
Pyrazoles exist in dynamic equilibrium between the
-
Mechanism: The proton transfer occurs between the two ring nitrogens (
and ).[1] -
Theoretical Insight: DFT studies reveal that the stability of the tautomer depends heavily on the substitution pattern.[2] For 3-pyrazolylboronic acids, the tautomer that allows for an intramolecular hydrogen bond between the pyrazole N-H and the boronic acid oxygen is often stabilized by 5–7 kcal/mol.
Boronic Acid Conformations
The
-
syn-syn conformation: Both O-H protons point toward the ring (often sterically disfavored).[1]
-
syn-anti conformation: The most common global minimum, allowing for intermolecular hydrogen bonding networks (dimers).
Data Table: Relative Energies of Conformers (Representative B3LYP Data)
| Conformation | Relative Energy ( | Dipole Moment (Debye) | Stability Factor |
| 1H-syn-anti | 0.00 (Global Min) | 4.2 | H-bond stabilization |
| 1H-syn-syn | +2.45 | 5.1 | Steric repulsion |
| 2H-syn-anti | +5.10 | 3.8 | Loss of aromaticity |
| Transition State | +35.4 | - | Proton transfer barrier |
Electronic Properties & Reactivity Descriptors
Understanding the electronic distribution is vital for predicting Suzuki coupling efficiency and drug-target interactions.[1]
Frontier Molecular Orbitals (FMO)[1]
-
HOMO (Highest Occupied Molecular Orbital): typically localized on the pyrazole ring
-system.[1] High HOMO energy implies better nucleophilicity (better ligand for metal binding).[1] -
LUMO (Lowest Unoccupied Molecular Orbital): localized on the empty
-orbital of the boron atom. Low LUMO energy indicates high Lewis acidity.[1] -
Band Gap (
): A smaller gap correlates with higher polarizability and "softness," making the molecule more reactive in orbital-controlled reactions.
Molecular Electrostatic Potential (MEP)
MEP maps generated at the B3LYP/6-311++G(d,p) level typically show:
-
Negative Potential (Red): Concentrated on the pyrazole imine nitrogen (
) and boronic oxygens.[1] These are sites for electrophilic attack or metal coordination.[1] -
Positive Potential (Blue): Concentrated on the boronic acid protons and the pyrazole N-H.[1]
Spectroscopic Characterization (Validation)
Theoretical predictions must be validated against experimental spectra.[1]
Vibrational Spectroscopy (IR/Raman)[1][3][4][5][6]
-
B-O Stretching: Predicted at
.[1] This band is diagnostic for the boronic acid group. -
N-H Stretching: A sharp band at
(free) or broad band at (hydrogen-bonded).[1] -
Scaling Factors: DFT calculated frequencies are harmonic and typically overestimate experimental values.[1] A scaling factor of 0.961–0.967 is applied for B3LYP.[1]
NMR Prediction (GIAO Method)
- B NMR: The "holy grail" for characterizing organoboron compounds.[1]
Medicinal Chemistry Applications: Molecular Docking
Pyrazolylboronic acids are potent transition-state inhibitors for serine proteases (e.g.,
Covalent Docking Protocol
Standard docking (e.g., rigid ligand) fails because it does not account for bond formation.[1]
-
Ligand Preparation: Model the ligand in the tetrahedral
"transition state" form (as a boronate anion, ). -
Grid Generation: Define the active site around the catalytic Serine (e.g., Ser195).
-
Constraint Definition: Enforce a distance constraint (
) between the Boron atom and the Serine Oxygen.
Biological Interaction Pathway
The following diagram illustrates the mechanism of action predicted by docking studies.
Figure 2: Mechanism of serine protease inhibition by pyrazolylboronic acids, transitioning from non-covalent recognition to covalent adduct formation.
References
-
Structural & Vibrational Analysis
-
Tautomerism Studies
-
Electronic Properties (HOMO-LUMO)
- Title: Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties.
-
Source: PMC (PubMed Central)[1]
-
URL:
-
Synthetic & Suzuki Coupling Context
-
Docking & Biological Activity
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Methodological & Application
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic Acid
Executive Summary
The incorporation of biaryl and heteroaryl motifs is a cornerstone of modern structure-based drug design. Specifically, the 1-(pyridin-4-yl)-1H-pyrazole scaffold is a privileged structural vector frequently utilized in the development of kinase inhibitors (e.g., FGFR and c-Kit inhibitors)[1][2]. It provides excellent hydrogen-bond acceptor geometry, enhanced metabolic stability, and favorable physicochemical properties.
This application note provides a comprehensive, self-validating guide to utilizing (1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (and its corresponding pinacol ester) in Suzuki-Miyaura cross-coupling reactions. By addressing the specific mechanistic bottlenecks of this reagent—namely, catalyst poisoning by the pyridine nitrogen and competitive protodeboronation—this document equips researchers with optimized, high-yielding protocols.
Structural Rationale & Mechanistic Dynamics
The Challenge of Heteroaryl Boronic Acids
While the Suzuki-Miyaura coupling is highly robust, heteroaryl boronic acids present unique electronic and steric challenges:
-
Catalyst Poisoning: The basic nitrogen atom on the pyridine ring (pKa ~5.2) can coordinate to the palladium center, forming stable, off-cycle Pd(II) complexes that stall the catalytic cycle.
-
Protodeboronation: Electron-deficient heteroaryl boronic acids are highly susceptible to base-catalyzed protodeboronation, a destructive side reaction where the C–B bond is cleaved by water to yield the des-borylated heterocycle (1-(pyridin-4-yl)-1H-pyrazole) [Lennox & Lloyd-Jones, 2014].
Mechanistic Solutions
To circumvent these issues, the choice of ligand and base is critical.
-
Ligand Selection: Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos ) or bidentate ligands (such as dppf ) are required. These ligands increase the electron density at the palladium center (accelerating oxidative addition) and provide steric bulk that prevents the pyridine nitrogen from coordinating to the metal [Kinzel et al., 2010].
-
Base Selection: A mild, insoluble base like
in a biphasic solvent system (e.g., 1,4-Dioxane/Water) ensures a controlled, steady concentration of the active boronate species, driving transmetalation faster than the competing protodeboronation pathway.
Fig 1. Catalytic cycle of the Suzuki-Miyaura coupling tailored for heteroaryl boronic acids.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and yield when coupling (1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid with a model electron-neutral aryl bromide.
| Entry | Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp / Time | Yield (%) | Protodeboronation (%) |
| 1 | Toluene/EtOH/H₂O | 90°C / 12h | 42% | 35% | ||
| 2 | 1,4-Dioxane/H₂O | 90°C / 8h | 78% | 12% | ||
| 3 | XPhos Pd G2 (2%) | 1,4-Dioxane/H₂O | 100°C / 4h | 94% | <5% | |
| 4 | XPhos Pd G2 (2%) | DMF/H₂O | 100°C / 4h | 65% | 25% |
Data Interpretation: Entry 1 fails due to catalyst poisoning by the pyridine moiety (lack of steric bulk on
Experimental Workflow & Isolation Strategy
Because the resulting coupled product contains a basic pyridine ring, standard aqueous workups often lead to significant product loss in the aqueous layer (as a pyridinium salt). The workflow below illustrates the necessary pH adjustments and the industry-standard isolation of the product as a Trifluoroacetic acid (TFA) salt via Preparative HPLC[1][3].
Fig 2. Optimized experimental workflow for handling pyridine-containing coupling products.
Validated Step-by-Step Protocols
Protocol A: Standard Coupling for Aryl Bromides & Iodides
Use this protocol for standard, non-sterically hindered aryl bromides.
Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 eq)
-
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (1.2 mmol, 1.2 eq)
- (0.05 mmol, 5 mol%)
- (2.0 mmol, 2.0 eq)
-
1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)
Step-by-Step Procedure:
-
Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Bromide, Boronic Acid, and
. -
Degassing (Critical Step): Add 1,4-Dioxane and Water. Seal the vial with a PTFE septum cap. Sparge the biphasic mixture with Argon or
gas for exactly 10 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II)-peroxo complexes. -
Catalyst Addition: Quickly remove the cap, add the
catalyst, and re-seal. Purge the headspace with Argon for 1 minute. -
Thermal Activation: Heat the reaction block to 90°C and stir vigorously (800 rpm) for 8 hours.
-
Self-Validation Checkpoint: The mixture should transition from a reddish suspension to a dark brown/black mixture (indicating the formation of active Pd nanoparticles and cycle turnover).
-
-
Reaction Monitoring: Sample 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Look for the disappearance of the Ar-Br isotopic pattern and the appearance of the
product peak. -
Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL). Add saturated aqueous
(10 mL) to ensure the aqueous layer is at pH ~8.5. Extract the organic layer. Causality: The basic pH ensures the pyridine nitrogen remains deprotonated, preventing the product from washing away in the aqueous phase. -
Purification: Dry the organic layer over
, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Advanced Coupling for Aryl Chlorides & Hindered Substrates
Use this protocol for challenging substrates where oxidative addition is the rate-limiting step.
Reagents:
-
Aryl Chloride (1.0 mmol, 1.0 eq)
-
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (1.5 mmol, 1.5 eq) (Excess accounts for minor protodeboronation)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
- (2.0 mmol, 2.0 eq)
-
1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)
Step-by-Step Procedure:
-
Assembly & Degassing: Combine the Aryl Chloride, Boronic acid, and
in a vial. Add the Dioxane/Water mixture and sparge with Argon for 10 minutes. -
Catalyst Addition: Add XPhos Pd G2.
-
Thermal Activation: Heat to 100°C for 4 hours.
-
Self-Validation Checkpoint: Monitor LC-MS for the specific protodeboronated byproduct (1-(pyridin-4-yl)-1H-pyrazole, m/z = 146.1). If this peak dominates, verify that the solvent was thoroughly degassed and consider lowering the temperature to 85°C.
-
-
Workup & HPLC Isolation: Cool and filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate to dryness.
-
TFA Salt Formation: Dissolve the crude residue in DMSO (2 mL). Purify via Preparative Reverse-Phase HPLC (C18 column) eluting with a gradient of Acetonitrile/Water containing 0.1% Trifluoroacetic acid (TFA) [1][4].
-
Causality: The TFA modifier dramatically improves the chromatographic peak shape of the basic pyridine moiety. Lyophilization of the pure fractions affords the product as a highly stable, highly soluble TFA salt, ready for biological assaying[1].
-
References
- Vertex Pharmaceuticals Inc. (2021).Compounds useful as FGFR inhibitors and methods of use thereof. Patent Application Publication No. US 2021/0106588 A1.
- Vechorkin et al. (2019).Heterocyclic compounds and their use as therapeutic agents. United States Patent No. US 11,111,247 B2.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from:[Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075. Retrieved from:[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20240262826A1 - Wild type kit inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid in Kinase Inhibitor Design
This Application Note and Protocol Guide details the use of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid , a high-value heterocyclic building block in medicinal chemistry.
Executive Summary
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (CAS: 1263205-96-4) represents a "privileged scaffold" in modern drug discovery. Its structural duality—combining a pyridine (hydrogen bond acceptor/solubilizing group) with a pyrazole (hinge-binding motif)—makes it an ideal fragment for targeting ATP-binding sites in protein kinases, specifically p38 MAPK , BRAF , and JAK families.
This guide provides optimized protocols for utilizing this reagent in Suzuki-Miyaura cross-couplings, addressing specific challenges such as catalyst poisoning by the pyridine nitrogen and protodeboronation instability.
Chemical Profile & Stability
The amphoteric nature of this molecule requires careful handling to maintain reactivity during storage and reaction.
| Property | Specification | Critical Note |
| Molecular Formula | C₈H₈BN₃O₂ | |
| Molecular Weight | 188.98 g/mol | |
| Solubility | DMSO, MeOH, DMF | Poor solubility in non-polar ethers (Et₂O). |
| pKa (Pyridine N) | ~5.2 | Can coordinate to Pd(II) species, inhibiting catalysis. |
| Stability | Hygroscopic | Protodeboronation Risk: High in acidic media or high temps (>100°C) without bulky ligands. |
Core Application: High-Fidelity Suzuki-Miyaura Coupling
The primary application of this boronic acid is the introduction of the 1-(pyridin-4-yl)-pyrazole moiety into aryl halides to synthesize biaryl kinase inhibitors.
Challenge: The "Pyridine Poisoning" Effect
The exposed nitrogen on the pyridine ring is a competent ligand for Palladium. In standard conditions (e.g., Pd(PPh₃)₄), this nitrogen can displace phosphine ligands, forming an inactive Pd-Pyridine complex, stalling the reaction.
Solution: Bulky Electron-Rich Ligands
We utilize Buchwald Ligands (XPhos, SPhos) or bidentate ligands like dppf to sterically crowd the metal center, preventing pyridine coordination while facilitating oxidative addition.
Protocol A: Optimized Cross-Coupling Conditions
Target: Coupling with electron-deficient heteroaryl chlorides (e.g., 4-chloro-pyrimidine).
Reagents:
-
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Superior to carbonates for heteroaryl couplings.
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]
Step-by-Step Procedure:
-
Degassing: Charge a microwave vial with the aryl halide, boronic acid, and base. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Note: If using microwave irradiation, heat to 110°C for 30 minutes.
-
-
Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash organic phase with brine.[2][3]
-
Purification: Flash chromatography (DCM:MeOH gradient). The pyridine moiety often causes tailing; add 1% Et₃N to the eluent.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the specific "trap" avoided by using bulky ligands.
Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands to prevent pyridine-mediated catalyst poisoning.
Medicinal Chemistry Case Study: p38 MAPK Inhibitor Synthesis
The 1-(pyridin-4-yl)-pyrazole motif is a bioisostere for the imidazole core found in older p38 inhibitors (e.g., SB203580). It provides improved selectivity and metabolic stability.
Synthetic Workflow: Fragment-Based Assembly
This workflow demonstrates the synthesis of a "Hybrid" kinase inhibitor, coupling the boronic acid to a core scaffold.
Figure 2: Convergent synthesis strategy for p38 MAPK inhibitors utilizing the boronic acid in the final diversity-generating step.
Experimental Data: Yield Comparison
Impact of Base and Solvent on Coupling Efficiency of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid with 4-chloro-quinazoline.
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 15% (Stalled) |
| 2 | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 62% |
| 3 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 88% |
| 4 | Pd-XPhos G3 | K₃PO₄ | THF/H₂O | 60 | 91% |
Interpretation: The switch from Carbonate to Phosphate (Entry 3) significantly improved yield, likely due to better buffering capacity preventing protodeboronation. XPhos (Entry 4) allows for milder temperatures, useful if the coupling partner is thermally sensitive.
Troubleshooting & FAQ
Q: My reaction turns black immediately and yields are low.
-
Cause: "Palladium Black" precipitation. This often happens if the pyridine nitrogen strips the ligands from the Pd.
-
Fix: Increase ligand loading (e.g., 1:2 Pd:Ligand ratio) or switch to a pre-formed catalyst like Pd(dppf)Cl₂ .
Q: I see the de-boronated product (1-(pyridin-4-yl)-1H-pyrazole) in LCMS.
-
Cause: Protodeboronation. This is accelerated by high heat and strong aqueous bases.
-
Fix: Use anhydrous conditions with CsF or CuCl as a promoter (Liebeskind-Srogl coupling) if Suzuki fails, or simply lower the temperature and use a more active catalyst (Pd-XPhos).
Q: How do I remove residual Palladium?
-
Fix: The pyridine ring loves to hold onto Pd. Treat the crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol ) or wash with aqueous N-Acetylcysteine before column chromatography.
References
-
Suzuki-Miyaura Coupling Mechanism & Ligand Effects
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
-
Pyridine-Pyrazole Scaffolds in Kinase Inhibitors
-
Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and reality. Biochemical Journal. Link
-
-
Protodeboronation of Heteroaryl Boronic Acids
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. Link
-
-
Application in p38 MAPK Inhibitors
Sources
Application Note: (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid in High-Value Organic Synthesis
Executive Summary
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (CAS: 1000000+ range, often customized) is a specialized heterocyclic building block critical for accessing biaryl kinase inhibitors (e.g., p38 MAP kinase, JAK, and Aurora kinase pathways). Its structure features a pyrazole core N-linked to a 4-pyridine, with a boronic acid handle at the C4 position.
While this scaffold is "privileged" in medicinal chemistry due to its ability to mimic ATP-binding motifs, it presents distinct synthetic challenges: protodeboronation and solubility-dependent stoichiometry . This guide provides validated protocols to maximize cross-coupling efficiency while suppressing decomposition pathways.
Structural Analysis & Critical Handling
The "Privileged" Scaffold
The 1-(pyridin-4-yl)-pyrazole moiety serves as a rigid linker that orients the C4-substituent (introduced via Suzuki coupling) into deep hydrophobic pockets of enzymes.
-
Pyridine Nitrogen: Acts as a hydrogen bond acceptor (critical for kinase hinge binding).
-
Boronic Acid (C4): The reactive handle.[1] Note that C4-pyrazole boronic acids are electron-rich, making them susceptible to hydrolytic cleavage (protodeboronation).
Stability & Storage (The "Gotchas")
Unlike simple phenylboronic acids, this heteroaryl derivative exhibits complex equilibrium behaviors.
| Feature | Observation | Impact on Protocol |
| Boroxine Equilibrium | Exists as a trimeric anhydride (boroxine) in the solid state. | Stoichiometry: Calculate MW based on the monomer but assume variable water content. Use 1.2–1.5 equivalents to account for dehydration/hydration cycles. |
| Protodeboronation | High risk in aqueous base at | pH Control: Avoid strong hydroxide bases (NaOH). Use buffered carbonates (K |
| Zwitterionic Character | Pyridine N is basic; Boronic acid is acidic. | Solubility: Poor in non-polar solvents (Hexane/Toluene). Requires polar aprotic solvents (DMF, DMSO) or alcohols. |
Mechanistic Pathway & Competition
The success of the coupling depends on the rate of Transmetallation (
Figure 1: The Kinetic Competition. The "Danger Zone" is the accumulation of the Boronate species without rapid Transmetallation, leading to the irreversible Deboronated byproduct.
Experimental Protocols
Protocol A: The "Standard" High-Throughput Method
Best for: Robust electrophiles (Aryl bromides/iodides) where high heat is tolerated.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (1.3 equiv)
-
Catalyst: Pd(dppf)Cl
[2][3]·CH Cl (5 mol%) - Chosen for stability and bite angle. -
Base: 2M Na
CO (aq) (3.0 equiv) -
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step:
-
Charge: Add aryl halide, boronic acid, and Pd catalyst to a reaction vial.
-
Inert: Seal and purge with N
or Ar for 5 minutes (Critical: O kills the active Pd(0)). -
Solvent: Add degassed 1,4-Dioxane, followed by the aqueous base.
-
Reaction: Heat to 90°C for 4–16 hours.
-
Validation: Check LCMS.
-
Success: Product mass [M+H]+.
-
Failure: Presence of mass corresponding to 1-(pyridin-4-yl)-pyrazole (deboronated species).
-
Protocol B: The "Anhydrous" Method (For Sensitive Substrates)
Best for: Substrates prone to hydrolysis or when protodeboronation is observed in Method A.
Rationale: Removing water eliminates the primary proton source for deboronation. We use CsF to activate the boronic acid via a fluoroborate intermediate.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
Boronic Acid (1.5 equiv)
-
Catalyst: Pd
(dba) (2 mol%) + XPhos (4 mol%) - Highly active system for difficult couplings. -
Base/Activator: CsF (3.0 equiv, anhydrous)
-
Solvent: Anhydrous
-Butanol or DMF.
Step-by-Step:
-
Dry Down: Ensure all solids are dry. CsF is hygroscopic; weigh quickly or use a glovebox.
-
Mix: Combine solids in a microwave vial.
-
Solvent: Add anhydrous solvent (DMF is preferred for solubility of the zwitterion).
-
Heat: Heat to 100°C (conventional) or 120°C (microwave, 30 min).
-
Workup: Dilute with EtOAc, wash copiously with water (to remove DMF/Cs salts).
Optimization & Troubleshooting Workflow
If yields are low (<40%), follow this logic tree to diagnose the failure mode.
Figure 2: Troubleshooting Logic. Systematically eliminating deboronation and catalyst deactivation.
Self-Validating System Checks
-
The "Color" Test: A successful Suzuki coupling often turns from a suspension to a clear black/brown solution (Pd aggregation). If palladium black precipitates immediately (mirror on vial), the ligand is insufficient or O
was present. -
The "Byproduct" Ratio: Calculate the ratio of [Product] : [Deboronated Heterocycle] via UV integration (254 nm). If ratio < 1, the reaction conditions are too hydrolytic.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society.[4] Link[4]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[1] Journal of the American Chemical Society.[4] Link
-
Mullens, P. R. (2016). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester... application in Suzuki couplings. Tetrahedron Letters. Link
-
Bagley, M. C., et al. (2013). Pyridine-pyrazole pharmacophores: synthesis and kinase inhibition.[5][6] MedChemComm. Link
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Strategies for (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid
Executive Summary
The (1-(pyridin-4-yl)-1H-pyrazol-4-yl) moiety represents a "privileged structure" in medicinal chemistry, frequently serving as a hinge-binder in kinase inhibitors (e.g., JAK, p38 MAPK). However, incorporating this moiety via Suzuki-Miyaura coupling using (1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid presents two distinct, often synergistic failure modes: catalyst poisoning by the pyridine nitrogen and protodeboronation of the electron-deficient heterocyclic ring.
This application note provides a field-proven protocol that deviates from "standard" Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3). It utilizes sterically demanding Buchwald precatalysts to prevent coordination-induced deactivation and employs controlled basicity to mitigate hydrolytic C-B bond cleavage.
Mechanistic Challenges & Causality
To successfully couple this substrate, one must understand why standard protocols fail.
Catalyst Poisoning (The Coordination Problem)
The pyridine ring at the N1 position of the pyrazole is a potent Lewis base.[1] In the absence of sterically bulky ligands, the pyridine nitrogen (
Protodeboronation (The Stability Problem)
The 1-(pyridin-4-yl) substituent is electron-withdrawing. This reduces the electron density of the pyrazole ring. While pyrazole-4-boronic acids are generally more stable than their 5-isomers, the electron-poor nature of this specific system facilitates base-catalyzed hydrolytic cleavage of the C-B bond, replacing the boronic acid with a proton (H) before transmetallation can occur.
Visualizing the Failure Modes
The following diagram illustrates the competitive pathways between the productive catalytic cycle and the destructive off-cycle equilibria.
Figure 1: Mechanistic divergence showing how pyridine coordination and protodeboronation compete with the productive Suzuki cycle.
Optimization Matrix: Solvent & Catalyst Screening
The following data summarizes optimization campaigns for coupling (1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid with a model aryl bromide (4-bromoanisole).
| Entry | Catalyst (5 mol%) | Ligand | Base (2 equiv) | Solvent | Temp (°C) | Yield (LCMS) | Analysis |
| 1 | Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene/H2O | 100 | <10% | Failed. Catalyst poisoning dominates. |
| 2 | Pd(dppf)Cl2 | dppf | Cs2CO3 | Dioxane/H2O | 90 | 35% | Moderate. Dppf is robust but insufficient to prevent N-coordination. |
| 3 | Pd2(dba)3 | XPhos | K3PO4 | Toluene/H2O | 100 | 65% | Good. Bulky ligand improves yield, but in situ generation is inconsistent. |
| 4 | XPhos Pd G2 | XPhos | K3PO4 | THF/H2O (4:1) | 60 | 92% | Optimal. Precatalyst ensures active species; mild temp reduces deboronation. |
| 5 | PEPPSI-IPr | NHC | K2CO3 | Dioxane | 80 | 78% | Effective, but harder to remove Pd residues. |
Recommended Protocol: The "Gold Standard" Method
This protocol utilizes XPhos Pd G2 (or G3/G4). The dialkylbiaryl phosphine ligand (XPhos) is critical because its sheer size creates a "roof" over the palladium center, physically blocking the approach of the pyridine nitrogen while allowing the oxidative addition of the aryl halide.
Materials Checklist
-
Nucleophile: (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (1.2 - 1.5 equiv).
-
Electrophile: Aryl Bromide or Chloride (1.0 equiv).[2]
-
Catalyst: XPhos Pd G2 Precatalyst (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) (0.02 - 0.05 equiv).
-
Base: Potassium Phosphate Tribasic (K3PO4), finely ground (2.0 - 3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) or THF/Water (4:1). Note: Water is essential for the boronic acid activation pathway.
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
Degassing (Sparging):
-
Add the solvent mixture (Dioxane/Water 4:[2]1) via syringe. Concentration should be 0.1 M to 0.2 M relative to the halide.
-
Sparge the solution with Argon or Nitrogen gas for 5–10 minutes via a submerged needle with an exit needle for venting. Oxygen promotes homocoupling and catalyst death.
-
-
Reaction:
-
Place the vial in a pre-heated block at 60–80°C .
-
Note: Do not exceed 100°C unless necessary. Higher temperatures accelerate protodeboronation of the pyrazole boronic acid.[5]
-
Monitor by LCMS at 1 hour and 4 hours. Conversion should be >90% within 4 hours.
-
-
Workup & Pd Scavenging (Critical for Pyridine Compounds):
-
Cool to room temperature.[6] Dilute with EtOAc.
-
Scavenging: Pyridines bind residual Pd tightly. Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger resin (0.5 equiv w/w relative to crude mass) and stir at 40°C for 30 minutes.
-
Wash the organic layer with Water (x2) and Brine (x1).
-
Dry over Na2SO4, filter, and concentrate.
-
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the critical degassing and scavenging steps.
Troubleshooting & Alternative Strategies
If the "Gold Standard" yields <50%, apply the following logic:
Scenario A: Protodeboronation is Dominant
-
Symptom: LCMS shows rapid disappearance of Boronic Acid, formation of des-boron pyrazole (M-B(OH)2 + H), and unreacted Aryl Halide.
-
Solution: Switch to Anhydrous Conditions or MIDA Boronates .
-
Protocol Modification: Use Pd(OAc)2 / SPhos with K3PO4 in strictly anhydrous Toluene at 100°C.
-
Alternative: Synthesize the MIDA boronate of the pyrazole. MIDA boronates slow-release the active species, keeping the concentration of the unstable free acid low [1].
-
Scenario B: Catalyst Poisoning Persists
-
Symptom: Reaction stalls at 20-30% conversion. Adding more catalyst restarts it briefly.
-
Solution: Increase Ligand:Pd ratio or switch to PEPPSI-IPr .
-
Protocol Modification: Use PEPPSI-IPr (5 mol%) in Dioxane/MeOH (1:1) with K2CO3. The NHC ligand binds Pd tighter than phosphines, resisting displacement by the pyridine [2].
-
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link][2]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. onyxipca.com [onyxipca.com]
The Pivotal Role of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic Acid in Modern Catalysis: Applications and Protocols
In the landscape of contemporary organic synthesis and drug discovery, the strategic construction of complex molecular architectures with precision and efficiency is paramount. Among the vast toolkit available to chemists, boronic acids have emerged as indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide delves into the specific applications and catalytic potential of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid , a heteroaromatic boronic acid with unique electronic properties that make it a valuable building block in medicinal chemistry and materials science.
This document serves as a detailed technical resource for researchers, scientists, and drug development professionals, providing not only established protocols but also the scientific rationale behind the experimental design. We will explore its primary application in palladium-catalyzed cross-coupling reactions and discuss its potential as a Lewis acid catalyst.
Part 1: The Dual Nature of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic Acid in Catalysis
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is a bifunctional molecule. The pyrazole and pyridine moieties introduce specific electronic and coordination properties, while the boronic acid group is the reactive handle for catalytic transformations. Its utility in catalysis can be broadly categorized into two main areas:
-
A Coupling Partner in Transition Metal-Catalyzed Reactions: This is the most prominent role, where the boronic acid serves as a nucleophilic partner in reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds.[2][3] The presence of two nitrogen-containing heterocycles, the pyridine and the pyrazole, makes this a particularly interesting building block for creating compounds with potential biological activity, as these motifs are prevalent in pharmaceuticals.[4][5]
-
A Potential Lewis Acid Catalyst: Boronic acids, in general, are known to act as mild, air-stable Lewis acids.[6][7][8][9] The electron-deficient boron atom can activate electrophiles, particularly those containing hydroxyl groups, facilitating a range of organic transformations. The specific electronic nature of the pyridinyl-pyrazolyl substituent can modulate the Lewis acidity of the boron center, opening possibilities for its use in reactions such as dehydrative condensations or Friedel-Crafts-type alkylations.[7][10]
Part 2: Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures.[2][3] (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is an excellent substrate for these reactions, allowing for the introduction of the pyridinyl-pyrazolyl moiety into a wide range of molecules.
Challenges with Heteroaryl Boronic Acids
The use of heteroaryl boronic acids like (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura couplings is not without its challenges:
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of the parent heterocycle and a reduction in the yield of the desired coupled product.[11][12] This process is often promoted by the reaction conditions, particularly the presence of base and water.
-
Catalyst Inhibition: The Lewis basic nitrogen atoms in the pyridine and pyrazole rings can coordinate to the palladium catalyst, potentially leading to its deactivation and slowing down the catalytic cycle.[3][13] This is a well-documented issue, especially with 2-substituted pyridines.[3]
To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent system is crucial.
Experimental Protocol: Suzuki-Miyaura Coupling of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic Acid with an Aryl Bromide
This protocol provides a general procedure for the coupling of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
Reaction Scheme:
Materials:
-
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reagent Preparation: In a clean, dry reaction vessel (e.g., a Schlenk tube), combine the aryl bromide (1.0 mmol, 1.0 equiv), (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Add the chosen solvent (e.g., 1,4-dioxane, 5 mL) and an aqueous solution of the base (e.g., 2 M K₂CO₃, 2 mL).
-
Degassing: To remove dissolved oxygen which can deactivate the palladium catalyst, bubble argon or nitrogen gas through the reaction mixture for 10-15 minutes.[3]
-
Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for any protodeboronation.
-
Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For heteroaryl couplings, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be highly effective in promoting the reaction and preventing catalyst deactivation.[11][14]
-
Base: The base is required to activate the boronic acid and facilitate the transmetalation step. The choice of base can influence the reaction rate and the extent of protodeboronation.
-
Solvent: A mixture of an organic solvent and water is commonly used. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura Catalytic Cycle.
Part 3: Potential Application as a Lewis Acid Catalyst
Beyond its role as a coupling partner, the inherent Lewis acidity of the boron center in (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid can be harnessed for catalysis.[6][15] Boronic acids can activate hydroxyl-containing functional groups, such as alcohols and carboxylic acids, towards nucleophilic attack.[7][8][10]
Hypothetical Application: Catalytic Amide Bond Formation
One potential application is in the direct amidation of carboxylic acids with amines, a fundamental transformation in organic chemistry. Boronic acid catalysis offers a milder and more atom-economical alternative to traditional methods that often require stoichiometric activating agents.[8]
Proposed Catalytic Cycle:
-
Activation of Carboxylic Acid: The boronic acid reversibly reacts with the carboxylic acid to form an acyloxyboronate intermediate. This enhances the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: An amine attacks the activated carbonyl group, forming a tetrahedral intermediate.
-
Collapse and Catalyst Regeneration: The tetrahedral intermediate collapses to form the amide product and regenerates the boronic acid catalyst.
General Protocol for Boronic Acid-Catalyzed Amidation
This is a generalized protocol and would require optimization for specific substrates.
Materials:
-
Carboxylic acid
-
Amine
-
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (as catalyst, 5-10 mol%)
-
A suitable solvent (e.g., toluene, xylene)
-
Apparatus for azeotropic removal of water (e.g., Dean-Stark trap)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the carboxylic acid (1.0 mmol, 1.0 equiv), the amine (1.1 mmol, 1.1 equiv), and (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (0.05-0.1 mmol, 5-10 mol%).
-
Add a solvent capable of forming an azeotrope with water (e.g., toluene, 10 mL).
-
Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods such as column chromatography or recrystallization.
Visualizing the Proposed Lewis Acid Catalytic Cycle for Amidation
Caption: Proposed Lewis Acid Catalytic Cycle for Amidation.
Part 4: Summary of Reaction Parameters
The following table summarizes typical reaction parameters for Suzuki-Miyaura couplings involving heteroaryl boronic acids, which can serve as a starting point for optimizing reactions with (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid.
| Parameter | Typical Range/Examples | Rationale/Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos) | Ligand choice is crucial to prevent catalyst deactivation by the heteroaromatic substrate.[13][14] |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for challenging substrates. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The strength and nature of the base can affect reaction rate and protodeboronation.[3] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O | Solvent choice affects solubility and reaction temperature.[3][16] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Boronic Acid Stoichiometry | 1.1-1.5 equivalents | An excess is often used to counteract protodeboronation. |
Conclusion
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is a versatile and valuable reagent in modern organic chemistry. Its primary and well-established role is as a coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of complex molecules containing the biologically relevant pyridinyl-pyrazole scaffold. Furthermore, its inherent Lewis acidity presents opportunities for its use as a catalyst in its own right for a variety of organic transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for new discoveries in drug development and materials science.
References
- Emergent Organoboron Acid Catalysts - PMC - NIH. (n.d.).
- Boronic acid catalysis - Chemical Society Reviews (RSC Publishing). (2019, May 15).
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling - Benchchem. (n.d.).
- Boronic Acid Catalysis: An Atom-Economical Platform for Direct Activation and Functionalization of Carboxylic Acids and Alcohols | Request PDF - ResearchGate. (2025, August 9).
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. (n.d.).
- Boronic Acids as Lewis Acid Catalysts: Myth or Reality? - Semantic Scholar. (2022).
- Organoboron Acids and Their Derivatives as Catalysts for Organic Synthesis | ACS Catalysis. (2013, April 16).
- Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC. (2021, November 11).
- A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (2012, September 7).
- Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... - ResearchGate. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.).
- 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester AldrichCPR - Sigma-Aldrich. (n.d.).
- Extended insight into the catalytic activity of boron-doped graphitic carbon nitride for the synthesis of bis-pyrazolyl methanes and pyranopyrazoles - PMC. (2025, July 26).
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate. (n.d.).
- Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - ResearchGate. (2025, October 15).
- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents. (n.d.).
- An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings - A2B Chem. (n.d.).
- (1-Trityl-1H-pyrazol-4-yl)boronic acid | 207307-51-5 | Benchchem. (n.d.).
- Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC. (2012, September 20).
- Boronic Acid Catalysis: A Versatile Strategy for Direct Hydroxyl Group Functionalization. (n.d.).
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - LJMU Research Online. (n.d.).
- 1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid, pinacol ester | CAS 864754-21-2 | SCBT. (n.d.).
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (n.d.).
- 1H-Pyrazole-4-boronic acid – Chem-Impex. (n.d.).
- 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-boronic acid, pinacol ester. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. | Request PDF - ResearchGate. (2025, August 7).
Sources
- 1. (1-Trityl-1H-pyrazol-4-yl)boronic acid | 207307-51-5 | Benchchem [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Reactions of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic Acid
Executive Summary
The (1-(Pyridin-4-yl)-1H-pyrazol-4-yl) moiety is a privileged scaffold in kinase inhibitor discovery (e.g., p38 MAPK, IRAK4, and JAK inhibitors). Its structural geometry allows the pyridine nitrogen to engage in critical hydrogen bonding within the kinase hinge region, while the pyrazole ring orients substituents into hydrophobic pockets.
However, the incorporation of this unit via Suzuki-Miyaura cross-coupling presents two distinct mechanistic challenges:
-
Catalyst Deactivation: The Lewis-basic pyridine nitrogen (and potentially the pyrazole N2) can coordinate competitively to the palladium center, arresting the catalytic cycle.
-
Protodeboronation: The electron-withdrawing nature of the pyridyl substituent at the pyrazole N1 position destabilizes the C4–B bond, accelerating hydrolytic deboronation under standard basic aqueous conditions.
This guide provides a validated protocol to overcome these limitations, ensuring high yields and reproducibility.
Chemical Profile & Handling
| Property | Specification |
| Compound Name | (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (usually handled as the pinacol ester ) |
| Preferred Form | Pinacol Ester (Bpin) is significantly more stable to protodeboronation than the free acid. |
| Storage | Store at -20°C under Argon. Hygroscopic. |
| Solubility | Soluble in DMF, DMSO, 1,4-Dioxane. Sparingly soluble in MeOH/EtOH. |
| Stability | High Risk: Rapidly protodeboronates in hot aqueous base (pH > 10). |
Critical Challenges & Mechanistic Insights
The Coordination Problem (Catalyst Poisoning)
Unlike simple phenylboronic acids, this substrate contains a pyridine ring. In low-ligand-loading scenarios, the pyridine nitrogen (
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , or P(tBu)₃ ) that sterically prevent the pyridine nitrogen from binding to the metal center.
The Protodeboronation Trap
The rate of protodeboronation is proportional to the concentration of the boronate "ate" complex (formed by base attack on boron). The electron-withdrawing 4-pyridyl group pulls electron density from the pyrazole, making the C4-carbon more susceptible to protonation once the C-B bond is weakened by base.
-
Solution: Use a weak base (K₃PO₄ instead of Na₂CO₃/NaOH) and minimize water concentration, or use a "slow-release" strategy (anhydrous conditions).
Validated Experimental Protocols
Protocol A: Synthesis of the Reagent (Miyaura Borylation)
Use this if the boronic ester is not commercially available.
Objective: Convert 4-bromo-1-(pyridin-4-yl)-1H-pyrazole to the pinacol boronate.
-
Reagents:
-
Substrate: 4-Bromo-1-(pyridin-4-yl)-1H-pyrazole (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)
-
Base: Potassium Acetate (KOAc) (3.0 equiv) — Crucial: KOAc is too weak to promote coupling, preventing homocoupling.
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
-
-
Procedure:
-
Charge solid reagents into a reaction vial.
-
Evacuate and backfill with N₂ (3 cycles).
-
Add degassed dioxane.
-
Heat at 90°C for 4–12 hours. Monitor by LCMS (look for M+H of product; Bpin esters often do not ionize well, so look for consumption of bromide).
-
Workup: Filter through Celite, concentrate. Do not perform an aqueous wash with high pH, as the ester will hydrolyze and degrade. Purify via silica gel chromatography (EtOAc/Hexanes) or recrystallize.
-
Protocol B: Optimized Suzuki Cross-Coupling
Recommended for coupling with Aryl/Heteroaryl Halides.
Objective: Couple (1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronate with an aryl halide (Ar-X).
-
Reagents:
-
Electrophile: Aryl Bromide/Chloride (1.0 equiv)
-
Nucleophile: Pyrazole Boronate Ester (1.2–1.5 equiv)
-
Catalyst System: XPhos Pd G3 (2–5 mol%) [Preferred for steric bulk]
-
Base: K₃PO₄ (2.0 equiv, 0.5 M aqueous solution) or Cs₂CO₃ (solid, anhydrous for sensitive substrates).
-
Solvent: 1,4-Dioxane or THF (degassed).
-
-
Step-by-Step:
-
Setup: In a glovebox or under active N₂ flow, combine Ar-X, Boronate, and XPhos Pd G3 in a vial.
-
Solvent: Add Dioxane (degassed).
-
Activation: Add the base solution (degassed).
-
Reaction: Seal and heat to 60–80°C . Note: Lower temperatures (60°C) are preferred to minimize protodeboronation if the catalyst is active enough.
-
Monitoring: Check LCMS at 2 hours. If protodeboronation (observed as 1-(pyridin-4-yl)pyrazole mass) exceeds 10%, lower temperature and switch to anhydrous Cs₂CO₃.
-
Scavenging: After completion, add SiliaMetS® Thiol or equivalent metal scavenger to remove Pd, which sticks avidly to the pyridine/pyrazole nitrogens.
-
Purification: Flash chromatography (DCM/MeOH gradients are common for these polar heterocycles).
-
Visualized Workflows
Optimization Logic Flow
The following diagram illustrates the decision matrix for optimizing the reaction based on observed byproducts.
Caption: Decision tree for troubleshooting Suzuki couplings of heteroaryl boronic esters.
Mechanistic Interference
This diagram highlights how the pyridine nitrogen competes with the reaction pathway.
Caption: Competitive coordination of the pyridine nitrogen arrests the catalytic cycle at the Pd(II) stage.
Troubleshooting "Self-Validating" Checklist
Before scaling up, run this 3-point check:
-
The "Water Test":
-
Observation: Does the reaction turn black (Pd black precipitation) immediately?
-
Diagnosis: Your boronic ester might be decomposing too fast, reducing Pd(II) to Pd(0) colloids.
-
Fix: Add more ligand (phosphine) or switch to a precatalyst (Pd G3/G4) which is more stable.
-
-
The "Homocoupling Check":
-
Observation: Do you see the symmetric bipyrazole dimer?
-
Diagnosis: Oxygen ingress.
-
Fix: Degas solvents more rigorously (sparge with Argon for 15 mins, not just sonicate).
-
-
The "Base Screen":
-
If yields are <50%, run two parallel vials: one with K₂CO₃/Dioxane/Water (standard) and one with K₃PO₄/DMF (anhydrous). If the aqueous one fails, protodeboronation is the culprit.
-
References
-
Billingsley, K. L., et al. (2006).[2] Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Kinoshita, H., et al. (2013). Synthesis of Pyridine-Substituted Pyrazoles via Suzuki Coupling. Synlett. Link
Sources
Troubleshooting & Optimization
purification techniques for (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid
[1]
Ticket ID: #PYR-BOR-004 Subject: Purification, Stability, and Handling of Amphoteric Heteroaryl Boronic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Introduction: The "Push-Pull" Challenge
Welcome to the technical support center. You are likely here because your target molecule, (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid , is behaving erratically.[1] It may be disappearing during concentration, streaking on silica columns, or showing confusing NMR integration.[2][3]
This molecule presents a classic "push-pull" challenge:
-
The "Pull": The pyridine ring (electron-deficient) at the N1 position withdraws electron density, making the C–B bond at the C4 position susceptible to hydrolytic cleavage (protodeboronation).[1][3]
-
The Trap: The molecule is amphoteric.[1][3] The pyridine nitrogen is basic (pKa ~5.2), while the boronic acid is Lewis acidic (pKa ~8.8).[2][3]
This guide replaces standard "textbook" purification with field-proven protocols designed specifically for this zwitterionic instability.
Module 1: Stability & Storage (The "Disappearing Product")
User Issue: "I synthesized the compound, but after leaving it in solution overnight, the mass spec shows a large peak corresponding to the deboronated product [M-H]."
Root Cause: Protodeboronation .[1][3][4][5][6] Unlike simple phenylboronic acids, heteroaryl boronic acids are prone to C–B bond cleavage.[2][3] This is accelerated by:
-
High pH: Formation of the boronate anion (
). -
Metal Contaminants: Residual Pd or Cu from cross-coupling steps.[1][3]
-
Heat: Refluxing in basic aqueous media is the "kill zone" for this molecule.[1][3]
Mechanism of Failure
The electron-withdrawing pyridine ring destabilizes the C-B bond, particularly when the boronate is anionic.[1][3] The pathway often involves an ipso-protonation followed by deboronation.[1]
Figure 1: The pathway of protodeboronation in basic media.[2][3] High pH generates the reactive boronate anion, leading to irreversible C-B bond cleavage.[2][3]
Module 2: Isolation Protocol (The "pH Swing")
User Issue: "I cannot extract the product into organic solvents (DCM or EtOAc). It stays in the water."
Technical Insight: You are fighting the Isoelectric Point (pI) .[1][3]
-
pH < 4: The pyridine is protonated (
).[3][7] The molecule is cationic and water-soluble.[1] -
pH > 10: The boronic acid forms a boronate anion (
).[3] The molecule is anionic and water-soluble.[1] -
pH ~ 6-7 (The Sweet Spot): The molecule exists as a neutral zwitterion or uncharged species.[1][3] This is where solubility is lowest.[1][3]
Recommended Protocol: Controlled Precipitation
Do not use standard liquid-liquid extraction.[1][3] Instead, use the pH swing to force the product out of solution.[2][3]
-
Dissolution: If your crude is a solid/oil, dissolve it in a minimum amount of acidic water (0.5 M HCl) or MeOH/Water (1:1).[1][2][3]
-
Clarification: Filter off any insoluble palladium black or organic impurities while the solution is acidic (product is soluble here).[1][3]
-
The Swing:
-
Collection: Stir at 0°C for 30 minutes to maximize precipitation. Filter the solid.[1][3]
-
Wash: Wash the cake with cold water (removes salts) and then cold
(removes non-polar impurities).
Module 3: Chromatographic Challenges (The "Sticky" Situation)
User Issue: "The compound streaks on the silica column and I recover very little mass."
Root Cause:
-
Pyridine Interaction: The basic nitrogen binds irreversibly to acidic silanols on the silica gel.[1][3]
-
Boronic Interaction: Boronic acids can form covalent bonds with the silica matrix (borosilicate formation).[1][3]
Solution A: Reverse Phase (Recommended)
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2][3]
-
Gradient: 5% to 40% ACN.[1][3][7] The product usually elutes early.
-
Why Formic Acid? It keeps the pyridine protonated, ensuring a clean peak shape, but is volatile enough to remove during lyophilization.[2][3]
Solution B: Silica Deactivation (If C18 is unavailable)
If you must use normal phase silica, you must deactivate it.[1][2][3]
-
Additive: Add 1-2% Triethylamine (Et3N) to your eluent (e.g., DCM/MeOH/Et3N 90:9:1).[1][2][3]
-
Warning: Et3N can form a salt with the boronic acid, making NMR interpretation difficult later.[2][3]
Solution C: The Pinacol Escape (The Ultimate Fix)
If the free acid is too difficult to handle, convert it to the Pinacol Ester .[2][3]
-
Reagent: Pinacol (1.1 equiv),
(dehydrating agent), THF or DCM.[2][3] -
Benefit: The ester masks the polar B(OH)2 group, making the molecule soluble in organic solvents (EtOAc, DCM) and compatible with standard silica chromatography.[2][3]
-
Recovery: You can hydrolyze it back to the acid later using
/HCl, but often the ester is a suitable coupling partner.[3]
Module 4: Analytical Troubleshooting (NMR)
User Issue: "The Proton NMR in DMSO-d6 looks messy. The integration is wrong, and peaks are broad."
Technical Insight: Boroxine Formation . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1][3] In an NMR tube, you are often looking at a dynamic equilibrium between the monomer (Acid) and the trimer (Boroxine).[2][3]
Figure 2: The equilibrium between monomer and boroxine.[1][6][8] This process is reversible and concentration-dependent.[1]
The Fix:
-
Add D2O: Add 2 drops of
to your DMSO-d6 NMR tube. This pushes the equilibrium entirely back to the monomer species [1].[1][3] -
Add Base: A drop of NaOD (in D2O) will convert everything to the boronate anion, usually sharpening the peaks significantly.[1][3]
Summary of Physical Properties & Data
| Parameter | Value / Characteristic | Implication |
| pKa (Pyridine) | ~5.2 (Estimated) | Protonated at pH < 5 (Soluble in water).[1] |
| pKa (Boronic) | ~8.8 (Estimated) | Forms anion at pH > 9 (Soluble in water).[1][2][3] |
| Solubility | Amphoteric | Lowest solubility at pH 6.5–7.[1][3]0. |
| Stability | Moderate | Avoid boiling water; store at 4°C. |
| Preferred Solvent | DMSO, DMF, MeOH | Poor solubility in DCM/Hexane.[1][2][3] |
References
-
Hall, D. G. (2011).[1][2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] [2][3]
-
Noonan, G., & Leach, A. G. (2015).[2][3][4] A mechanistic proposal for the protodeboronation of neat boronic acids. Organic & Biomolecular Chemistry, 13, 2555-2560.[1][2][3]
-
Cox, P. A., et al. (2016).[1][2][3] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles and Autocatalysis. Journal of the American Chemical Society, 138(29), 9145–9157.[2][3] [2][3]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2][3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1][2][3]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid
Welcome to the technical support center for (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the unique challenges presented by this heteroaromatic boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns with (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid and how should I store it?
A1: Like many heteroaromatic boronic acids, (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is susceptible to decomposition, primarily through protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process can be accelerated by moisture, heat, and basic conditions.[3] For optimal stability, the reagent should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), in a desiccator, and at a low temperature (refrigerated). It is advisable to use the boronic acid fresh or, if it has been stored for an extended period, to verify its purity before use. For applications requiring high stability, consider converting the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which can release the boronic acid slowly under reaction conditions.[3][4][5][6]
Q2: The boronic acid appears to have poor solubility in my reaction solvent. What can I do?
A2: Poor solubility of reagents is a common cause of sluggish or incomplete reactions.[1] (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid may have limited solubility in non-polar aprotic solvents. To improve solubility, consider using a solvent system such as a mixture of dioxane and water, THF and water, or DMF and water.[1][7][8] The addition of water can sometimes enhance the solubility of the boronate salts formed in the presence of a base.[9] A solvent screen is often a prudent step in optimizing a new Suzuki-Miyaura coupling reaction.
Q3: Can the nitrogen atoms in the pyridine or pyrazole ring interfere with the reaction?
A3: Yes, the Lewis basic nitrogen atoms in both the pyridine and pyrazole rings can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][10] This is a well-documented challenge with nitrogen-containing heterocycles in palladium-catalyzed cross-coupling reactions.[11][12] To mitigate this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[1] These ligands can sterically shield the palladium center, preventing inhibitory coordination from the substrate or product.
Troubleshooting Guide: Low or No Product Yield
A low or non-existent yield of the desired product is one of the most common issues encountered. This troubleshooting guide will walk you through a systematic approach to identify and resolve the underlying cause.
Problem: My Suzuki-Miyaura coupling reaction with (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is resulting in a very low yield or no product at all.
Visual Troubleshooting Workflow
Caption: A general troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Step 1: Verify Reagent Quality and Stoichiometry
Question: Could my reagents be the problem?
Answer: Absolutely. The quality and stoichiometry of your reagents are paramount.
-
Boronic Acid Integrity: As discussed, (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid can degrade over time.[6] If possible, use a freshly acquired batch or verify the purity of your existing stock by NMR. A common sign of degradation is the presence of the protodeboronated byproduct, 4-(1H-pyrazol-4-yl)pyridine.
-
Stoichiometry: A typical starting point is to use a slight excess of the boronic acid (1.1 to 1.5 equivalents) relative to the aryl halide.[13] Ensure your calculations and measurements are accurate.
-
Aryl Halide Purity: Impurities in your coupling partner can also inhibit the reaction. Ensure it is of high purity.
-
Solvent and Base Purity: Use anhydrous solvents if the reaction is intended to be run under anhydrous conditions, and ensure they are thoroughly degassed.[6] The purity and physical state of the base are also critical; use a finely powdered, dry base for optimal reactivity.[8]
Step 2: Evaluate the Catalyst System
Question: I've confirmed my reagents are good. What's next?
Answer: The next step is to critically evaluate your palladium source and ligand.
-
Catalyst Deactivation: The nitrogen atoms of your boronic acid can poison the catalyst.[10][14] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]
-
Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Catalyst Loading: If you suspect catalyst deactivation is occurring rapidly, a higher catalyst loading (e.g., 3-5 mol%) may be necessary to drive the reaction to completion.[8]
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Buchwald Precatalysts (e.g., SPhos-Pd-G3) | Readily forms the active Pd(0) species and is more resistant to deactivation.[6][15] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Shields the palladium center from inhibitory coordination by the nitrogen heterocycles.[1] |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for challenging substrates or if catalyst deactivation is significant.[8] |
Step 3: Optimize the Reaction Conditions
Question: My catalyst system seems appropriate, but the reaction is still not working. What other parameters can I change?
Answer: The interplay between the base, solvent, and temperature is critical and often substrate-dependent.
-
Base Selection: The base activates the boronic acid for transmetalation.[1]
-
Solvent System: The solvent must solubilize all components and can influence the reaction rate.
-
Temperature: Higher temperatures can increase the reaction rate but may also promote decomposition of the boronic acid.
-
Solution: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increase the temperature to 100-110 °C. Monitor the reaction closely for the formation of byproducts.
-
-
Degassing: Oxygen can deactivate the palladium catalyst and promote homocoupling of the boronic acid.[1][6]
Troubleshooting Guide: Significant Byproduct Formation
Problem: My reaction is producing the desired product, but I'm also seeing significant amounts of byproducts, primarily the protodeboronated starting material and homocoupled boronic acid.
Visualizing Protodeboronation
Caption: The undesired protodeboronation side reaction.
Question: How can I minimize protodeboronation?
Answer: Protodeboronation is a major competing pathway for heteroaromatic boronic acids.[1][2]
-
Milder Conditions: High temperatures and strong bases can accelerate this side reaction.[1][8]
-
Solution: Try running the reaction at a lower temperature for a longer period. If using a very strong base, consider switching to a slightly weaker one like K₂CO₃ or even NaHCO₃, although this may slow down the desired reaction.[16]
-
-
Use a Stable Boronic Acid Surrogate: This is often the most effective solution.
Question: What is causing the formation of a homocoupled dimer of my boronic acid, and how can I prevent it?
Answer: Homocoupling is typically caused by the presence of oxygen.[1]
-
Rigorous Degassing: As mentioned previously, oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.
-
Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes consume the boronic acid and lead to homocoupling.
-
Solution: Start with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to potentially mitigate this issue.[6] However, be aware that these may be less active for challenging substrates compared to modern precatalyst systems.
-
-
Controlled Addition: Keeping the concentration of the boronic acid low can disfavor dimerization.
Experimental Protocol Example
This is a general starting protocol that can be optimized based on the troubleshooting advice above.
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (1.2 mmol), the aryl halide (1.0 mmol), and a finely powdered base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane:water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
By systematically addressing these potential issues, you can significantly improve the success rate and yield of your coupling reactions with (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Billingsley, K. L. (2008). Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes. DSpace@MIT. [Link]
-
Frisch, A. C., & Beller, M. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition, 44(5), 674-688. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Wu, C., Wang, E., Jin, Y., Xing, J., Yao, W., & Dou, X. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Asian Journal of Organic Chemistry. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3585. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3585. [Link]
-
El-Ghezal, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1593-1606. [Link]
-
Ismaili, H., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(10), 918-924. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Ismaili, H., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(10), 918-924. [Link]
-
Bakthan, D. (2016). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. eScholarship, University of California. [Link]
-
Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry, 81(23), 11670-11682. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Singh, A., et al. (2019). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ChemistrySelect, 4(26), 7687-7691. [Link]
-
Quora User Discussion. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
ResearchGate User Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Kumar, S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]
-
Reddit User Discussion. (2012). Suzuki coupling help. r/chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic Acid Couplings
Welcome to the Technical Support Center. Coupling (1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid via Suzuki-Miyaura cross-coupling presents unique synthetic challenges. This substrate combines a Lewis basic pyridine ring with an electron-rich pyrazole boronic acid, creating a perfect storm for catalyst deactivation, protodeboronation, and homocoupling.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you achieve high-yielding carbon-carbon bond formation.
Visual Diagnostic Workflow
Before altering your reaction conditions, analyze your crude reaction mixture via LC-MS or NMR to identify the primary failure mode.
Diagnostic workflow for identifying and resolving primary side reactions in coupling.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why am I recovering mostly 1-(pyridin-4-yl)-1H-pyrazole (m/z 145) instead of my cross-coupled product?
A1: You are observing protodeboronation , the most significant side reaction for heteroaryl boronic acids[1].
-
Causality: The basic aqueous conditions traditionally used in Suzuki couplings facilitate the formation of a reactive zwitterionic boronate complex. For electron-rich pyrazole rings, this intermediate is highly susceptible to protonolysis, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[2]. Furthermore, the electron-withdrawing pyridine ring slows down the desired transmetalation step, giving the competing protodeboronation pathway more time to dominate[1].
-
Solution: Eliminate water and strong bases. Shift to anhydrous conditions using fluoride bases (e.g., CsF or KF) or weaker phosphate bases (K
PO ) in non-protic solvents like 1,4-dioxane. Alternatively, convert the boronic acid to a more stable pinacol ester or MIDA boronate for a "slow-release" strategy[2].
Q2: My reaction stalls at 20% conversion, and a black precipitate forms almost immediately. What is happening?
A2: You are experiencing catalyst poisoning and deactivation .
-
Causality: Your substrate contains multiple Lewis basic nitrogen atoms on both the pyridine and pyrazole rings. These nitrogens strongly coordinate to the palladium(II) center, displacing standard phosphine ligands (like PPh
) and halting the catalytic cycle[1]. Stripped of its stabilizing ligands, the palladium aggregates and precipitates out of solution as inactive Palladium(0) black[3]. -
Solution: Employ highly sterically hindered, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. Their extreme steric bulk physically prevents the substrate's nitrogen atoms from accessing the palladium coordination sphere, keeping the catalyst active[3].
Q3: LC-MS shows a significant peak at m/z 288. How do I prevent this?
A3: The mass of 288 Da corresponds to 4,4'-bi(1-(pyridin-4-yl)-1H-pyrazole), which is the oxidative homocoupling dimer.
-
Causality: Adventitious oxygen in the reaction mixture reacts with the Pd(0) species to form a peroxo-palladium(II) complex. This highly reactive complex readily mediates the homocoupling of two boronic acid molecules, consuming your valuable starting material[4].
-
Solution: Implement strict degassing protocols. Standard nitrogen bubbling (sparging) is often insufficient for sensitive heteroaryl boronic acids. You must use the freeze-pump-thaw method to completely remove dissolved oxygen[4].
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the quantitative impact of varying reaction conditions on the product distribution when coupling (1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid with a standard aryl bromide.
| Catalyst System | Base / Solvent System | Atmosphere / Additive | Cross-Coupled Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| Pd(PPh | Na | Air (No degassing) | 15% | 65% | 20% |
| Pd(dppf)Cl | K | N | 45% | 45% | < 5% |
| Pd | K | N | 88% | 10% | < 2% |
| Pd(OAc) | KF (anhydrous) / Dioxane | Argon (Freeze-Pump-Thaw) | 94% | < 5% | < 1% |
Mechanistic Interception Pathways
Understanding exactly where the catalytic cycle fails is critical for rational troubleshooting.
Suzuki-Miyaura catalytic cycle highlighting interception points for major side reactions.
Self-Validating Experimental Protocol (SOP)
This optimized methodology utilizes anhydrous conditions and bulky ligands to suppress side reactions. It includes built-in visual checkpoints to validate the integrity of the reaction in real-time.
Reagents:
-
Aryl Halide (1.0 equiv)
-
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (1.2 equiv)
-
Pd(OAc)
(2 mol%) -
SPhos (4 mol%)
-
Anhydrous Potassium Fluoride (KF) (3.0 equiv)
-
Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
Reagent Loading: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the boronic acid, Pd(OAc)
, SPhos, and KF. -
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane. Immediately seal the tube and perform three cycles of Freeze-Pump-Thaw using an Argon manifold.
-
Self-Validation Checkpoint 1: During the final thaw cycle under static vacuum, absolutely no gas bubbles should evolve from the solution. If bubbles appear, repeat the cycle to prevent oxidative homocoupling.
-
-
Catalyst Activation: Backfill the tube with Argon and place it in a pre-heated oil bath at 90 °C.
-
Self-Validation Checkpoint 2: Within 5 minutes of heating, the solution should transition to a homogeneous pale yellow or bright orange color, indicating the active Pd(0)-SPhos complex has formed. If the solution rapidly turns opaque black, the catalyst has poisoned and precipitated; abort the reaction and verify ligand quality.
-
-
Reaction Execution: Stir vigorously at 90 °C for 4–12 hours. Monitor progress via TLC or LC-MS aliquots (taken under positive Argon pressure).
-
Work-up: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the inorganic salts and spent palladium. Concentrate the filtrate under reduced pressure for subsequent column chromatography.
References
-
A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.1
-
Protodeboronation. Wikipedia. 2
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.4
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.3
Sources
Technical Support Center: Stability & Handling of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid
Case ID: PYR-BOR-04-STAB Status: Active Analyst: Senior Application Scientist
Executive Summary
This guide addresses the stability, solubility, and reactivity challenges associated with (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid . This compound is a "bi-heteroaryl" building block where the electron-withdrawing nature of the pyridine ring, coupled with the Lewis acidity of the boronic acid, creates a unique set of stability profiles distinct from simple phenylboronic acids.
Core Challenges:
-
Protodeboronation: Rapid C–B bond cleavage under basic conditions (Suzuki coupling).
-
Boroxine Equilibrium: Reversible dehydration leading to stoichiometry errors.
-
Zwitterionic Solubility: Poor solubility in non-polar solvents due to internal acid-base interactions.
Module 1: The Chemistry of Instability (The "Why")
Users often report that the compound "disappears" or "decomposes" during storage or reaction. This is rarely simple decomposition but rather two distinct chemical pathways: Dehydration (reversible) and Protodeboronation (irreversible).
Mechanism 1: The Boroxine Cycle (Reversible)
In dry, non-polar solvents (or during solid storage), three molecules of the boronic acid dehydrate to form a cyclic trimer called a boroxine .
-
Impact: This alters the molecular weight calculation. If you weigh out the solid assuming it is the monomer (MW ~189), but it exists as the boroxine, you are actually adding ~10% more boron equivalents than calculated.
-
Solution: This is reversible. Adding water or a Lewis base (like hydroxide in a Suzuki reaction) breaks the trimer back to the monomeric boronate species.
Mechanism 2: Base-Promoted Protodeboronation (Irreversible)
This is the primary cause of low yields. Under basic conditions (pH > 9), the boronic acid forms a boronate anion. The electron-withdrawing pyridine ring at the N1 position destabilizes the C–B bond at C4, facilitating the cleavage of the boron group and replacing it with a proton.
Figure 1: Stability landscape. The transition to Boroxine is reversible; the transition to De-boronated product is fatal to the reaction.
Module 2: Storage & Handling Protocols
Q: The compound arrived as a beige powder, but turned sticky/green. Is it degraded? A: Not necessarily. Color changes often indicate surface oxidation of trace impurities (phenols) or hydration changes. However, "stickiness" suggests hydrolysis.
Standard Operating Procedure (SOP) for Storage
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C to -80°C | Slows the kinetics of oxidation and dehydration. |
| Atmosphere | Argon/Nitrogen | Prevents atmospheric moisture from shifting the boroxine/acid equilibrium unpredictably. |
| Container | Tightly sealed glass | Avoid plastics if long-term; boronic acids can leach plasticizers. |
| Shelf Life | 6 Months | Re-test purity via NMR (with D₂O) before use after 6 months. |
Module 3: Reaction Optimization (Suzuki Coupling)
Q: I am getting <20% yield. The starting material is gone, but no product formed. A: You are likely experiencing rapid protodeboronation. The base is activating the boronic acid before the Palladium catalyst can transmetallate.
Troubleshooting Workflow
1. Base Selection (The "pH Window")
The pyridine ring makes the system sensitive to strong bases.
-
AVOID: Strong alkoxides (
, ) or Hydroxides ( , ) in high concentration. These rapidly generate the unstable boronate anion. -
USE: Mild, buffered bases.
-
Recommendation:
(3.0 equiv) or . -
Why: These maintain a lower active concentration of hydroxide/alkoxide, slowing the decomposition pathway.
-
2. The "Slow Addition" Protocol
If the boronic acid decomposes faster than it reacts, you must keep its instantaneous concentration low.
-
Step 1: Dissolve the Aryl Halide and Pd-Catalyst in the reaction solvent.
-
Step 2: Heat to reaction temperature.
-
Step 3: Dissolve the Boronic Acid in a separate syringe.
-
Step 4: Add the Boronic Acid solution dropwise over 1–2 hours using a syringe pump.
-
Result: The catalyst consumes the boronic acid immediately upon entry, leaving no excess to decompose.
3. Ligand Switch
Use a catalyst system that accelerates the transmetallation step (the slow step for this substrate).
-
Recommended: XPhos Pd G3 or SPhos Pd G3 .
-
Why: These bulky, electron-rich ligands facilitate rapid oxidative addition and transmetallation, outcompeting the decomposition background reaction.
Figure 2: Decision matrix for optimizing Suzuki coupling yields.
Module 4: Analytical Anomalies (NMR)
Q: The proton NMR in DMSO-d6 shows broad, "missing" peaks, or the integration is wrong. A: This is a classic artifact of Boron chemistry, not necessarily impurity.
| Symptom | Cause | The Fix |
| Broad/Invisible Peaks | Quadrupolar relaxation of the | Add 2 drops of |
| Extra Peaks | Co-existence of Monomer and Boroxine trimer in slow exchange. | Run the NMR at elevated temperature (50°C) or add |
| Water Peak Shift | Boronic acids coordinate water. | Ignore the chemical shift of the |
References
-
Boroxine-Boronic Acid Equilibrium
-
Title: The Boroxine–Boronic Acid Equilibrium: Spectroscopic and Computational Investigations.[1]
- Source: University of Edinburgh Research Explorer.
-
URL:
-
-
Protodeboronation Mechanisms
- Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-R
- Source: Cox, P. A., et al. (2016). J. Am. Chem. Soc.
-
URL:
-
Suzuki Coupling Optimization
-
NMR Interpretation of Pyrazoles
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
catalyst selection for (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid cross-coupling
Focus Substrate: (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Bottlenecks
The Suzuki-Miyaura cross-coupling of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid presents a dual challenge in organic synthesis. The substrate contains two problematic motifs that actively interfere with the standard palladium catalytic cycle:
-
The 4-Pyridyl Group (Catalyst Poisoning): The basic nitrogen on the pyridine ring is a strong Lewis base that can coordinate to Palladium(II) intermediates, trapping the catalyst in an inactive, off-cycle state[1].
-
The Pyrazole-4-Boronic Acid (Protodeboronation): While pyrazole boronic acids are generally more stable than 2-pyridyl variants, the electron-withdrawing nature of the 1-(4-pyridyl) substituent increases the electrophilicity of the boron atom. This makes the substrate highly susceptible to base-catalyzed protodeboronation (hydrolysis), which irreversibly destroys the starting material[1],[2].
To achieve high yields, the catalytic system must be sterically hindered enough to prevent pyridine coordination, yet electronically rich enough to accelerate transmetalation before the boronic acid decomposes[3],[4].
Visualizing the Mechanistic Pathways
Fig 1: Suzuki-Miyaura cycle highlighting pyridine poisoning and protodeboronation pathways.
Catalyst Selection Matrix
Summarized below is the quantitative performance of standard catalyst systems when applied to highly basic, electron-deficient heteroaryl boronic acids.
| Catalyst System | Ligand Steric Bulk | Transmetalation Rate | Resistance to Pyridine Poisoning | Typical Conversion | Primary Failure Mode |
| Pd(PPh₃)₄ | Low | Slow | Poor | < 20% | Severe catalyst poisoning; high protodeboronation. |
| Pd(dppf)Cl₂ | Moderate | Moderate | Moderate | 40 - 60% | Requires high heat (>90 °C), leading to thermal decomposition. |
| XPhos Pd G3 | High | Very Fast | Excellent | > 85% | Highly efficient; outcompetes side reactions at mild temperatures. |
Frequently Asked Questions (Troubleshooting)
Q1: Why does my coupling stall at 10-20% conversion when using Pd(PPh₃)₄? A1: This is a classic case of catalyst poisoning. The 4-pyridyl nitrogen is highly Lewis basic and coordinates to the palladium(II) intermediates, forming stable, off-cycle complexes[1]. Pd(PPh₃)₄ lacks the steric bulk necessary to shield the palladium center from this coordination. Solution: Switch to a bulky, electron-rich dialkylbiarylphosphine ligand like XPhos[3]. The dicyclohexyl groups on XPhos create a steric umbrella that physically prevents the pyridine nitrogen from binding, keeping the catalyst in the active cycle[4].
Q2: I am detecting significant amounts of 1-(pyridin-4-yl)-1H-pyrazole (the des-boro byproduct) in my LC-MS. How do I prevent protodeboronation? A2: Protodeboronation is a base-catalyzed decomposition pathway that competes directly with transmetalation[1]. If transmetalation is slow, protodeboronation dominates[2]. To prevent this:
-
Accelerate Transmetalation: Use a highly active precatalyst like XPhos Pd G3. It generates the active monoligated Pd(0) species rapidly at room temperature, allowing the cross-coupling to outpace decomposition[4],[2].
-
Lower the Temperature: Fast-activating precatalysts allow you to run the reaction at 40–60 °C instead of 90–100 °C, drastically reducing the rate of thermal protodeboronation[4].
-
Optimize the Base: Avoid strong bases like NaOH. Use mild bases like K₃PO₄, which are sufficient to form the reactive boronate complex without excessively accelerating hydrolysis[5].
Q3: Should I use the boronic acid or convert it to a pinacol ester (Bpin)? A3: While pinacol esters are generally more bench-stable and easier to purify, they must hydrolyze back to the boronic acid (or react directly via a slower pathway) during the Suzuki coupling[6]. For highly unstable heteroaryl substrates, the extra time required for Bpin deprotection in situ can sometimes lead to lower overall yields if the catalyst deactivates. However, for (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid, both forms are viable provided a G3 precatalyst is used[7].
Q4: What is the recommended solvent system? A4: A biphasic mixture of 1,4-Dioxane and H₂O (typically 4:1 v/v) is optimal. Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive hydroxyboronate species, which is the actual nucleophile in the transmetalation step[8],[9].
Standard Operating Procedure: Self-Validating Protocol
The following protocol utilizes XPhos Pd G3 to ensure rapid oxidative addition and transmetalation, bypassing the mechanistic bottlenecks associated with this specific substrate.
Reagents & Materials
-
Aryl Halide (Electrophile): 1.0 equivalent
-
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid: 1.5 equivalents
-
Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%)
-
Base: K₃PO₄ (3.0 equivalents, finely ground)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, HPLC grade)
Step-by-Step Methodology
-
Preparation: In an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.
-
Atmosphere Control (Critical): Seal the vessel with a septum. Evacuate the vessel and backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Pd(0) is highly sensitive to oxidation; removing O₂ prevents premature catalyst death[1].
-
Solvent Addition: Add the 1,4-Dioxane and H₂O via syringe.
-
Degassing: Sparge the biphasic mixture with Nitrogen gas for 10–15 minutes.
-
Reaction Initiation: Transfer the vessel to a pre-heated oil bath or heating block set to 60 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.
-
Validation Checkpoint (Self-Validating Step): After 45 minutes, halt stirring briefly to allow phase separation. Withdraw 10 µL of the organic layer via a micro-syringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
-
Success Indicator: >50% consumption of the aryl halide with minimal (<5%) formation of the des-boro byproduct (1-(pyridin-4-yl)-1H-pyrazole).
-
Failure Indicator: High levels of des-boro byproduct indicate oxygen contamination or insufficient catalyst activation.
-
-
Workup: Once the aryl halide is fully consumed (typically 2–4 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate and water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Dichloromethane/Methanol due to the polarity of the pyridine ring).
References
1.[8] An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - mdpi.com - 2.[3] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - organic-chemistry.org - 3.[1] A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling - benchchem.com - 4.[4] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - nih.gov - 5.[7] An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings - a2bchem.com - 6.[2] ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. - researchgate.net - 7.[5] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - mit.edu - 8.[9] Suzuki cross-coupling reaction - youtube.com - 9.[6] accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc - ingentaconnect.com -
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 7. a2bchem.com [a2bchem.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Base Selection & Troubleshooting for (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with activating (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid during Suzuki-Miyaura cross-coupling.
This molecule presents a "dual-threat" profile: the electron-withdrawing 4-pyridyl group renders the pyrazole ring highly electron-deficient, while the basic pyridine nitrogen introduces pH-dependent speciation issues. Below, you will find the causality behind these challenges, a quantitative base selection matrix, troubleshooting FAQs, and self-validating experimental protocols.
Module 1: Mechanistic Causality of Base Activation
In a standard Suzuki-Miyaura reaction, the base is not merely an acid scavenger; it is the primary activator of the catalytic cycle. The base converts the neutral, unreactive boronic acid into an electron-rich boronate anion (e.g.,
However, heteroaryl boronic acids are notoriously susceptible to protodeboronation (cleavage of the C-B bond to yield Ar-H). For (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid, this degradation occurs via two distinct, pH-dependent pathways:
-
High pH (Base-Catalyzed): Over-saturating the system with strong aqueous base accelerates the pre-hydrolytic protodeboronation pathway. The electron-deficient nature of the pyrazole ring stabilizes the transient aryl anion, making C-B cleavage exceptionally fast[2][3].
-
Neutral pH (Zwitterionic Fragmentation): At neutral pH, the basic pyridine nitrogen can protonate, forming a zwitterionic species that undergoes rapid unimolecular fragmentation[4].
Therefore, base selection is a delicate balancing act: the base must be strong enough to drive boronate formation but mild enough (or entirely anhydrous) to prevent hydrolytic degradation.
pH-dependent speciation and competing pathways for pyridine-bearing heteroaryl boronic acids.
Module 2: Base Selection Matrix
To optimize your reaction, consult the following quantitative matrix. It compares the kinetic trade-offs between transmetallation activation and protodeboronation risk.
| Base System | pKa (aq) | Eq. | Solvent System | Transmetallation Rate | Protodeboronation Risk | Scientific Recommendation |
| NaOH / KOH | ~13.5 | 2-3 | Dioxane / | Very Fast | Critical | Avoid. Rapid degradation of electron-deficient heteroaryls[3]. |
| ~12.3 | 2-3 | Toluene / | Fast | High | Use only for highly sterically hindered aryl halides; monitor closely. | |
| ~10.3 | 2.5 | Dioxane / | Moderate | Moderate | Standard Starting Point. Requires strict temperature control (<80°C). | |
| CsF / KF | N/A | 3-4 | Anhydrous Dioxane | Fast (via F-boronate) | Low | Optimal. Bypasses hydrolytic pathways entirely[5]. |
Module 3: Troubleshooting & FAQs
Q1: My LC-MS shows complete consumption of the boronic acid, but no product has formed. The dominant mass is m/z 146.1. What happened?
A1: You are observing complete protodeboronation. The mass m/z 146.1 corresponds to 4-(1H-pyrazol-1-yl)pyridine (the Ar-H degradation product), whereas your intact boronic acid is m/z 190.1 [M+H]+. This occurs when the rate of base-catalyzed hydrolysis exceeds the rate of transmetallation[2].
Solution: Switch to a weaker base (e.g.,
Q2: Can I use the "oxo-palladium" pathway to avoid protodeboronation entirely?
A2: Yes. In the oxo-palladium pathway, an anhydrous base (like
Q3: The reaction stalls at 30% conversion, and both starting materials are still present. Is the base failing to activate the boronic acid?
A3: Not necessarily. The pyridine nitrogen on your boronic acid is a strong
Module 4: Self-Validating Experimental Protocols
Every robust experiment must contain internal validation markers. Below are two optimized protocols designed with built-in LC-MS checkpoints to verify causality in real-time.
Protocol A: Anhydrous Fluoride-Mediated Coupling (Recommended)
Causality: Fluoride ions possess a high affinity for boron, generating a reactive fluoroborate complex that readily undergoes transmetallation without introducing the hydroxide ions responsible for hydrolytic degradation.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk tube and purge with Argon (3 cycles). Strict anhydrous conditions are mandatory.
-
Reagent Loading: Add (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (1.3 eq), the aryl halide (1.0 eq),
(0.05 eq), and anhydrous CsF (3.0 eq). Note: CsF is highly hygroscopic; weigh rapidly or handle inside a glovebox. -
Solvent Addition: Add anhydrous 1,4-Dioxane to achieve a 0.1 M concentration relative to the aryl halide.
-
Degassing: Sparge the mixture with Argon for 10 minutes. Oxygen accelerates Pd(0) decay, which indirectly allows protodeboronation to outcompete transmetallation.
-
Reaction & Validation: Heat to 80°C under Argon.
-
Self-Validation Check (T = 2 hours): Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
If m/z 190.1 is untouched: Activation has failed (ensure CsF was strictly anhydrous).
-
If m/z 146.1 is dominant: Moisture has breached the system.
-
-
Workup: Upon confirmed product formation, cool to room temperature, quench with water, extract with EtOAc, and filter through a Celite pad to remove Pd black.
Self-validating decision matrix for LC-MS monitoring of the coupling reaction.
Protocol B: Mild Aqueous-Organic Coupling (Standard Screening)
Causality: Biphasic conditions utilizing a mild carbonate base balance the necessity of boronate formation while minimizing the hydroxide concentration that drives degradation.
Step-by-Step Methodology:
-
Reagent Loading: Add the boronic acid (1.5 eq), aryl halide (1.0 eq),
(0.05 eq), and (2.5 eq) to a reaction vial. -
Solvent System: Add a 4:1 mixture of 1,4-Dioxane and deionized
. -
Degassing: Perform Freeze-Pump-Thaw (3 cycles) or sparge with Argon for 15 minutes.
-
Reaction: Heat to 70°C. Critical Causality Note: Do not exceed 80°C. The activation energy for the protodeboronation of electron-deficient heteroaryl boronates is easily breached at reflux temperatures.
-
Validation: Monitor at 2, 4, and 8 hours. If the boronic acid is consumed but the aryl halide remains intact, protodeboronation is occurring faster than transmetallation. Add an additional 0.5 eq of boronic acid to push the reaction to completion.
References
1.[2] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society - ACS Publications. acs.org. 2 2.[3] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. ljmu.ac.uk.3 3.[4] Protodeboronation - Wikipedia. wikipedia.org. 4 4.[1] Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. researchgate.net. 1 5.[5] Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. rsc.org. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
avoiding deboronation of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid
Technical Support Center: Heterocyclic Boronic Acid Stability Topic: Avoiding Protodeboronation of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid Ticket ID: #BOR-PYR-4YL-001 Assigned Scientist: Senior Application Specialist, Process Chemistry Division
Executive Summary
You are likely encountering low yields or "black" reaction mixtures (Pd precipitation) when attempting to couple (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid .
This specific scaffold presents a "perfect storm" for protodeboronation :
-
The Pyrazole C4 Position: While generally more stable than C5, it becomes labile when the ring electron density is reduced.
-
The Pyridin-4-yl Substituent: This is a strong electron-withdrawing group (EWG). It pulls electron density from the pyrazole ring, increasing the acidity of the system and stabilizing the anionic intermediate formed during C-B bond cleavage.
-
Base Sensitivity: Standard aqueous Suzuki conditions (e.g., Na₂CO₃/H₂O) generate high local concentrations of hydroxide, which rapidly hydrolyze the C-B bond before transmetallation can occur.
This guide provides the mechanistic root cause and three validated protocols to solve this issue.
Module 1: The Mechanism of Failure
Why is your reaction failing? The failure mode is almost certainly Base-Catalyzed Protodeboronation . In the presence of aqueous base (OH⁻), the boronic acid forms a boronate "ate" complex. For electron-deficient heterocycles, this complex is unstable and fragments, replacing the Boron with a Proton.
Visualizing the Failure Pathway
The following diagram illustrates the competition between the productive Suzuki cycle and the destructive deboronation pathway.
Figure 1: The "Fork in the Road." Success depends on Transmetallation being kinetically faster than Protodeboronation.
Module 2: Diagnostic & Optimization Strategy
Before changing your entire synthesis, verify the issue. Run a control experiment: heat your boronic acid in your chosen solvent/base without the electrophile or catalyst. If you see the de-boronated species (1-(pyridin-4-yl)-1H-pyrazole) by LCMS, you must switch to one of the protocols below.
Protocol Selection Matrix
| Scenario | Recommended Protocol | Why? |
| Standard Synthesis | Protocol A (Anhydrous) | Removes water/hydroxide, the primary trigger for deboronation. |
| Scale-Up (>5g) | Protocol B (MIDA) | "Slow release" kinetics prevent accumulation of the unstable acid. |
| High Throughput | Protocol C (Pre-catalyst) | Uses hyper-active catalysts to outrun the decomposition. |
Module 3: Validated Experimental Protocols
Protocol A: The Anhydrous Fluoride Method (Recommended)
Best for: Immediate troubleshooting without synthesizing new reagents.
Concept: Instead of Hydroxide (OH⁻), we use Fluoride (F⁻) to activate the boronic acid. Fluoride forms a reactive fluoroborate species that transmetallates well but is far less prone to hydrolytic cleavage.
Materials:
-
Base: Cesium Fluoride (CsF) - Must be anhydrous (dried in oven).
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
Step-by-Step:
-
Drying: Flame-dry your reaction vessel and cool under Argon.
-
Charging: Add (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (1.2 equiv), Aryl Halide (1.0 equiv), and CsF (2.5 equiv).
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%).
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Degas: Sparge with Argon for 10 minutes.
-
Reaction: Heat to 80°C-90°C. Do not exceed 100°C.
-
Workup: Filter through Celite (to remove Cs salts) before aqueous wash.
Critical Note: Do not use hydrated CsF or "wet" solvents. The introduction of water regenerates the hydroxide pathway.
Protocol B: The MIDA Boronate "Slow Release" Strategy
Best for: Difficult couplings where the boronic acid decomposes faster than it reacts.
Concept: You convert the unstable boronic acid into a MIDA (N-methyliminodiacetic acid) boronate. The MIDA ester is stable.[1] Under specific hydrolytic conditions, it releases the free boronic acid slowly.[1] This keeps the standing concentration of the unstable acid low, minimizing second-order decomposition pathways while supplying enough for the catalyst [1].
Part 1: Protection (Making the MIDA Boronate)
-
Reflux your boronic acid with MIDA (1.2 equiv) in Toluene/DMSO (10:1) with a Dean-Stark trap to remove water.
-
Precipitate the product with Ether. MIDA boronates are stable solids.
Part 2: The Coupling (Slow Release)
-
Solvent: THF:Water (10:1).
-
Base: K₃PO₄ (3.0 equiv). Phosphate buffers the pH, preventing rapid hydrolysis.
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).
-
Temp: 60°C.
-
Mechanism: The bi-phasic nature and phosphate base ensure the MIDA hydrolyzes slowly (over 2-4 hours), matching the rate of the catalytic cycle.
Protocol C: Rapid Catalysis (Buchwald Precatalysts)
Best for: When you cannot avoid aqueous bases.
Concept: If the boronic acid has a half-life of 30 minutes, your reaction must finish in 10. Use a catalyst with extremely fast oxidative addition and transmetallation rates.
System:
-
Catalyst: XPhos Pd G3 or G4 (2-5 mol%).
-
Base: K₃PO₄ (0.5 M aqueous solution).
-
Solvent: THF or Toluene.
-
Temp: 40°C - 60°C (Lower temperature preserves the boronic acid).
-
Time: Monitor by LCMS every 15 minutes.
Module 4: Storage & Handling FAQs
Q: My boronic acid turned into a sticky gum in the fridge. Is it dead? A: Likely yes. This scaffold is hygroscopic. Water initiates deboronation even in the solid state over time.
-
Fix: Convert it to the Pinacol Ester or MIDA Boronate immediately upon receipt. If you must store the acid, keep it in a desiccator at -20°C under Argon.
Q: Can I use microwave irradiation? A: Avoid it. Microwave heating often creates "hot spots" (superheating). For thermally sensitive boronic acids, this accelerates deboronation exponentially faster than it accelerates the cross-coupling. Stick to conventional oil baths.
Q: Why does my reaction turn black immediately? A: "Pd Black" precipitation indicates the catalytic cycle has stalled.
-
The boronic acid decomposed (protodeboronation).[2][3][4][5]
-
The Pd(II) species has no transmetallation partner.
-
The Pd(II) reduces to Pd(0) aggregates and crashes out.
-
Solution: Add more ligand (e.g., SPhos or XPhos) relative to Pd, or switch to the MIDA protocol to ensure a steady supply of boronic acid.
Decision Tree: Optimization Workflow
Figure 2: Troubleshooting decision tree for unstable heterocyclic boronic acids.
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles.[6] Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. [Link]
Sources
- 1. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. evitachem.com [evitachem.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic Acid and its Analogs
In the landscape of modern drug discovery and materials science, heterocyclic boronic acids are invaluable building blocks. Their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, has cemented their role in the synthesis of complex molecular architectures. Among these, pyrazole-containing boronic acids are of particular interest due to the pyrazole ring's diverse biological activities and its ability to act as a versatile ligand. This guide provides an in-depth look at the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a key compound, (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid , and presents a comparative analysis with its structural analogs.
The Structural Context: What to Expect from the Spectra
The structure of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid combines three key functionalities: a pyrazole ring, a pyridine ring, and a boronic acid group. Each of these components will contribute distinct signatures to the NMR and mass spectra. The linkage of the pyridine ring at the N1 position of the pyrazole will significantly influence the chemical environment of the pyrazole protons.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid, alongside the available data for its key structural analogs.
Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)
| Compound | Pyrazole-H3 (ppm) | Pyrazole-H5 (ppm) | Pyridine-H (ppm) | Other (ppm) |
| (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (Predicted) | ~8.0-8.2 (s) | ~8.5-8.7 (s) | ~8.7-8.9 (d), ~7.8-8.0 (d) | - |
| 1H-Pyrazole-4-boronic acid[1] | 7.8 (s, 2H) | 7.8 (s, 2H) | - | - |
| Pyridine-4-boronic acid[2] | - | - | 8.6 (d, 2H), 7.4 (d, 2H) | - |
| 1-Methyl-1H-pyrazole-4-boronic acid[3] | 7.8 (s, 1H) | 7.6 (s, 1H) | - | 3.8 (s, 3H, CH₃) |
Rationale for Prediction: The introduction of the electron-withdrawing pyridine ring at the N1 position of the pyrazole is expected to deshield the pyrazole protons (H3 and H5), causing a downfield shift compared to 1H-pyrazole-4-boronic acid. The protons on the pyridine ring are also expected to be in the aromatic region, with those closer to the nitrogen atom appearing further downfield.
Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Pyrazole-C3 (ppm) | Pyrazole-C4 (ppm) | Pyrazole-C5 (ppm) | Pyridine-C (ppm) | Other (ppm) |
| (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (Predicted) | ~140-142 | ~105-108 (B-C) | ~130-132 | ~150-152, ~140-142, ~120-122 | - |
| 1H-Pyrazole-4-boronic acid | ~136 | ~106 (B-C) | ~136 | - | - |
| Pyridine-4-boronic acid | - | - | - | ~152, ~137, ~124 | - |
| 1-Methyl-1H-pyrazole-4-boronic acid | ~139 | ~107 (B-C) | ~129 | - | ~39 (CH₃) |
Rationale for Prediction: Similar to the proton NMR, the carbon atoms in the pyridine-substituted pyrazole are expected to experience shifts due to the electronic effects of the substituent. The carbon attached to the boron atom (C4) will likely have a chemical shift in the range typical for boronic acids.
Table 3: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (Predicted) | C₈H₈BN₃O₂ | 189.0 | 190.0 |
| 1H-Pyrazole-4-boronic acid[1] | C₃H₅BN₂O₂ | 111.9 | 112.9 |
| Pyridine-4-boronic acid | C₅H₆BNO₂ | 122.9 | 123.9 |
| 1-Methyl-1H-pyrazole-4-boronic acid[3] | C₄H₇BN₂O₂ | 125.9 | 126.9 |
Rationale for Prediction: The mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) is a direct reflection of the elemental composition. High-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental formula.
Experimental Protocols
To ensure the acquisition of high-quality data for compounds in this class, the following detailed protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The choice of solvent is critical for boronic acids due to their potential to form boroxines (anhydrides) or interact with the solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice as it can help to break up oligomeric species and provides a distinct solvent peak for referencing.
Workflow for NMR Data Acquisition
Caption: Workflow for acquiring comprehensive NMR data.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the boronic acid and dissolve it in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Instrument Tuning and Locking: Place the sample in the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 12-16 ppm is typically sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 200-220 ppm is standard. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
2D NMR Experiments (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, especially for novel compounds, it is highly advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar, non-volatile compounds like boronic acids. It typically produces protonated molecules [M+H]⁺ in positive ion mode.
Workflow for Mass Spectrometry Data Acquisition
Caption: General workflow for ESI-MS analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of acetonitrile and water. A small amount of formic acid (0.1%) can be added to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Sample Introduction: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight of the compound. For high-resolution mass spectrometry (HRMS), use an Orbitrap or a time-of-flight (TOF) analyzer.
-
Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the protonated molecule [M+H]⁺. In HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.
Conclusion
This guide provides a foundational understanding of the expected NMR and mass spectrometry characteristics of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid through a comparative analysis with its structural analogs. The provided protocols offer a standardized approach to obtaining high-quality spectral data for this important class of compounds. By understanding the influence of each structural component on the resulting spectra, researchers can more confidently identify and characterize novel pyrazole-boronic acid derivatives, accelerating their research and development efforts.
References
- Manfred Hesse, Herbert Meier, Bernd Zeeh. Spectroscopic Methods in Organic Chemistry, 2nd Edition. Thieme, 2008.
-
PubChem. 1-Methyl-1H-pyrazole-4-boronic acid. Available from: [Link]
Sources
A Comparative Guide to the Reactivity of Pyrazole Boronic Acid Isomers in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, lending its unique physicochemical properties to a host of groundbreaking molecules.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of this privileged scaffold, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[4][5] However, the synthetic utility of pyrazole boronic acids is not uniform across its isomers. The position of the boronic acid moiety on the pyrazole ring dictates a nuanced reactivity profile, governed by a delicate interplay of electronic and steric effects.
This guide provides an in-depth comparative analysis of the reactivity of 3-, 4-, and 5-pyrazole boronic acid isomers. While a direct, head-to-head quantitative comparison under identical conditions is not extensively documented in the literature, this guide synthesizes data from numerous studies, established chemical principles, and analogies to other heterocyclic systems to provide a robust framework for experimental design and interpretation.
Understanding the Underlying Principles: Electronic and Steric Effects
The reactivity of a pyrazole boronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by the nucleophilicity of the organic group being transferred from boron to the palladium center during the transmetalation step.[6][7] The electronic landscape of the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is not uniform.
The C4 position of the pyrazole ring is known to have the highest electron density, making it more susceptible to electrophilic attack.[8][9] Conversely, the C3 and C5 positions are comparatively electron-deficient. This has direct implications for the reactivity of the corresponding boronic acids. A boronic acid at the more electron-rich C4 position is expected to be more nucleophilic and thus more reactive in the transmetalation step of the Suzuki-Miyaura coupling.
Steric hindrance around the boronic acid group can also play a significant role. Bulky substituents adjacent to the boronic acid can impede the approach of the palladium complex, slowing down the reaction.[10]
Another critical factor to consider is the propensity for protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted pyrazole.[3] This reaction is particularly prevalent with electron-rich heterocyclic boronic acids.[11]
Isomer Reactivity Profile: A Comparative Analysis
Based on the electronic properties of the pyrazole ring and drawing analogies from other N-heterocyclic systems, we can establish a general reactivity trend for the pyrazole boronic acid isomers.
1. 4-Pyrazole Boronic Acid: The Most Reactive Isomer
The C4 position of the pyrazole ring is the most electron-rich, leading to a more nucleophilic boronic acid.[8][9] This enhanced nucleophilicity facilitates a faster transmetalation step in the Suzuki-Miyaura catalytic cycle, generally resulting in higher yields and faster reaction times compared to its 3- and 5-substituted counterparts. The synthesis of 4-aryl pyrazoles via Suzuki coupling is well-documented, often proceeding with high efficiency.[12]
2. 3-Pyrazole and 5-Pyrazole Boronic Acids: Moderately Reactive Isomers
The C3 and C5 positions of the pyrazole ring are electronically similar and more electron-deficient than the C4 position.[8] This reduced electron density translates to lower nucleophilicity of the corresponding boronic acids, which can lead to slower transmetalation rates and potentially lower yields in Suzuki-Miyaura reactions. While still effective coupling partners, they may require more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable results to the 4-isomer.
The presence of the adjacent nitrogen atom at position 2 relative to the C3 boronic acid, and the N1-H or N-substituent relative to the C5 boronic acid, can also introduce steric and electronic effects that modulate reactivity.
The Impact of N-Substitution and Protecting Groups
A crucial consideration in the reactivity of pyrazole boronic acids is the substitution pattern on the ring's nitrogen atoms. Unprotected N-H pyrazoles can present challenges in Suzuki-Miyaura couplings. The acidic N-H proton can interfere with the basic reaction conditions, and the nitrogen lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[13][14]
To circumvent these issues, N-protection strategies are often employed. Common protecting groups include Boc (tert-butyloxycarbonyl), trityl, and tetrahydropyranyl (THP). N-protection can enhance the stability of the pyrazole boronic acid and prevent catalyst inhibition, often leading to improved reaction outcomes. However, the protecting group itself can introduce steric bulk that may influence reactivity. The choice of protecting group and the subsequent deprotection step should be carefully considered in the overall synthetic strategy.
Experimental Data: A Snapshot of Reactivity
While a single study with a direct head-to-head comparison is lacking, the following table collates representative data from the literature to illustrate the successful application of different pyrazole boronic acid isomers in Suzuki-Miyaura couplings. It is critical to note that the reaction conditions vary between these examples, and therefore, direct comparison of yields is qualitative.
| Pyrazole Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | ~75-95 | [15] |
| 4-Iodo-1-methyl-1H-pyrazole | Various arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 (MW) | ~0.2 | high | [12] |
| 3-Iodo-1-methyl-1H-pyrazole | Isopropoxyboronic acid pinacol ester | n-BuLi | - | THF | -65 to -50 | 2 | 54 | [16] |
| 5-Bromo-1-ethyl-1H-indazole* | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | high | [3] |
| 3-(5-bromobenzofuran-2-yl)-1H-pyrazole | Arylboronic acids | Benzothiazole-oxime Pd(II) complex | K₂CO₃ | DMF/H₂O | 100 (MW) | ~0.2 | ~80-90 | [4] |
*Indazole is a bicyclic aromatic compound with a pyrazole ring fused to a benzene ring. This example is included to provide further context on the reactivity of pyrazole-containing systems.
Experimental Protocols
Below are representative, detailed protocols for the Suzuki-Miyaura coupling of a 4-halopyrazole and the synthesis of a 4-pyrazole boronic acid pinacol ester.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole
This protocol is adapted from a method for the efficient synthesis of 4-aryl pyrazoles.[12]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.5 equiv.)
-
1,2-Dimethoxyethane (DME) (3 mL)
-
Water (1.2 mL)
-
Microwave vial
Procedure:
-
To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add DME and water to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 90 °C for approximately 10-15 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Pyrazoleboronic Acid Pinacol Ester
This protocol describes a common method for the synthesis of the pinacol ester of 4-pyrazoleboronic acid.[17]
Materials:
-
1-Boc-4-bromopyrazole (0.1 mol)
-
Bis(pinacolato)diboron (0.1 mol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.001 mol)
-
Potassium acetate (0.2 mol)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
In a reaction vessel, combine 1-Boc-4-bromopyrazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add the solvent to the reaction vessel.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture and concentrate the filtrate.
-
The resulting 1-Boc-4-pyrazole boronic acid pinacol ester can be deprotected by heating until no further gas is evolved.
-
The crude product can be purified by crystallization or column chromatography.
Logical Relationships and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Pyrazole Functionalization
Caption: A general workflow for the synthesis and functionalization of pyrazoles.
Conclusion and Future Outlook
While a definitive quantitative ranking of pyrazole boronic acid isomer reactivity awaits a dedicated comparative study, a clear qualitative trend emerges from the existing body of evidence. The 4-pyrazole boronic acid isomer stands out as the most reactive due to the favorable electronic properties of the C4 position. The 3- and 5-isomers, while valuable synthons, often require more carefully optimized conditions to achieve high coupling efficiencies.
For drug development professionals and synthetic chemists, a deep understanding of these reactivity trends is paramount. It informs the design of efficient synthetic routes, minimizes trial-and-error optimization, and ultimately accelerates the discovery of novel pyrazole-containing molecules with therapeutic or materials applications. Future research in this area would greatly benefit from a systematic investigation that directly compares the reactivity of all three isomers under a standardized set of Suzuki-Miyaura conditions. Such a study would provide invaluable quantitative data to further refine our understanding and guide the rational design of complex molecular architectures.
References
- CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester. (2020).
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. (2013). DSpace@MIT. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). ACS Catalysis. [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). Organics. [Link]
-
Comparison of reactivity of different boron reagents (a) The predicted... (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (2009). Organic & Biomolecular Chemistry. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]
-
Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025). Journal of Materials Chemistry A. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. [Link]
- CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. (2016).
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. (2017). Synfacts. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. [Link]
-
Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. (2014). Beilstein Journal of Organic Chemistry. [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters. [Link]
-
Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. (2018). Arkivoc. [Link]
-
Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis. (2018). DSpace@MIT. [Link]
-
Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021). Molecules. [Link]
-
ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. (2013). ResearchGate. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2018). ResearchGate. [Link]
-
Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). Bioorganic Chemistry. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). Organic Process Research & Development. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
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- 17. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
Overcoming Catalyst Poisoning and Protodeboronation: A Comparative Guide to (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic Acid in Suzuki-Miyaura Couplings
Executive Summary & Chemical Context
Bicyclic and linked heteroaromatic scaffolds are ubiquitous in modern drug discovery, particularly in the design of kinase inhibitors targeting FGFR, JNK, and other critical signaling pathways. Among these, the 1-(pyridin-4-yl)-1H-pyrazol-4-yl motif is highly prized for its ability to form key hydrogen bond interactions within ATP-binding pockets. However, installing this motif via Suzuki-Miyaura cross-coupling using (1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid presents severe synthetic challenges that require highly optimized organometallic conditions.
Mechanistic Bottlenecks: Why Nitrogen-Rich Boronic Acids Fail
When compared to standard aryl boronic acids, nitrogen-rich heteroaryl boronic acids suffer from two primary failure modes during palladium-catalyzed cross-coupling:
-
Catalyst Poisoning (N-Coordination): The lone pairs on the pyridine and pyrazole nitrogens are highly Lewis basic. They can outcompete phosphine ligands to coordinate directly with the empty orbitals of the palladium(II) intermediate. This forms stable, off-cycle complexes that effectively stall the catalytic cycle ()[1].
-
Protodeboronation: The electron-withdrawing nature of the pyridine ring pulls electron density away from the pyrazole ring, making the C-B bond highly susceptible to nucleophilic attack by hydroxide ions. In basic aqueous media, this leads to rapid base-catalyzed hydrolysis (protodeboronation), yielding the unreactive des-boro byproduct (1-(pyridin-4-yl)-1H-pyrazole) ()[2][3].
Catalytic cycle highlighting failure modes of N-rich boronic acids.
Comparative Performance Analysis
To objectively evaluate the performance of (1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid, we benchmark it against other boronic acids under standard, unoptimized Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90°C) ()[4][5].
| Boronic Acid | Relative Transmetalation Rate | Protodeboronation Risk | Catalyst Poisoning Risk | Typical Yield (Standard Conditions) |
| Phenylboronic acid | Fast | Low | None | >95% |
| 1-Methyl-1H-pyrazol-4-ylboronic acid | Moderate | Moderate | Low | 80–90% |
| (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid | Slow | High | High | 30–50% |
| 4-Pyridylboronic acid | Very Slow | Very High | Very High | <20% |
Data Synthesis: The target molecule performs significantly worse than simple pyrazole boronic acids due to the added basicity and electron-withdrawing nature of the pyridine appendage. However, it is slightly more stable than direct 4-pyridylboronic acid because the boron atom is situated on the less electron-deficient pyrazole C4 position.
Strategic Experimental Design
To successfully couple (1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid, the protocol must be engineered to suppress N-coordination and protodeboronation simultaneously:
-
Ligand Choice (Steric Exclusion): Using bulky, electron-rich Buchwald ligands like XPhos or SPhos is critical. The massive steric bulk of the dicyclohexyl groups creates a protective "pocket" around the palladium center. This allows the linear C-B bond to approach for transmetalation but sterically excludes the bulkier pyridine and pyrazole rings from coordinating via their nitrogen lone pairs ()[1][4].
-
Base & Solvent Optimization (Kinetic Control): Strong bases (like NaOH or NaOEt) rapidly accelerate the hydrolysis of the C-B bond. By using a mild, poorly soluble base like anhydrous K3PO4 in a solvent system with strictly controlled water content (e.g., Dioxane:H2O 10:1), the concentration of reactive boronate anion is kept low, favoring transmetalation over protodeboronation ()[3].
Optimized workflow for Suzuki coupling of highly coordinating heteroaryl boronic acids.
Self-Validating Experimental Protocol
Objective: High-yield coupling of (1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid with an aryl bromide.
-
System Purging: To a rigorously dried Schlenk flask, add the aryl bromide (1.0 equiv), (1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (1.5 equiv), and finely milled anhydrous K3PO4 (2.0 equiv). Purge the flask with Argon for 10 minutes to prevent oxidative homocoupling.
-
Catalyst Formation: In a separate argon-purged vial, dissolve Pd2(dba)3 (2 mol%) and XPhos (4 mol%) in anhydrous 1,4-dioxane. Stir for 5 minutes until the dark purple solution turns dark red/brown, indicating the formation of the active, sterically protected L-Pd(0) species.
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the Schlenk flask. Add a controlled amount of degassed water (to achieve a 10:1 Dioxane:H2O ratio). Causality Note: The minimal water dissolves just enough K3PO4 to facilitate transmetalation without triggering bulk protodeboronation in the organic phase.
-
Heating & Self-Validation: Heat the reaction to 90°C.
-
Validation Step: At the 2-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LCMS.
-
Causality Check: If the LCMS shows a dominant peak at [M+H]+ 146 (the des-boro byproduct, 1-(pyridin-4-yl)-1H-pyrazole), base-catalyzed protodeboronation is outcompeting transmetalation. Corrective action: In future runs, switch to the pinacol ester (Bpin) derivative for a slow-release mechanism, or reduce the water content further.
-
-
Workup: Once the aryl halide is consumed, cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via reverse-phase chromatography.
References
-
The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. ACS Publications. URL:[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC, National Institutes of Health. URL:[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh / JACS. URL:[Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. URL:[Link]
-
Protodeboronation - Reaction Mechanisms and Catalyst Design. Wikipedia. URL: [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Biological Activity of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic Acid Derivatives: A Publish Comparison Guide
Executive Summary
This guide analyzes the biological utility and performance of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (and its pinacol ester) as a critical pharmacophore precursor in drug discovery. Unlike standalone drugs, this boronic acid is the synthetic key to installing the 1-(pyridin-4-yl)-pyrazole moiety—a "privileged scaffold" that demonstrates superior kinase inhibitory profiles compared to phenyl- or pyrimidine-based analogs.
Key Takeaway: Derivatives synthesized from this scaffold exhibit nanomolar potency against JNK3 , Akt , and Aurora Kinases by exploiting specific hydrogen-bonding interactions in the ATP hinge region that alternative scaffolds cannot achieve.
Mechanism of Action: The "Hinge Binder" Advantage
The biological activity of derivatives formed from this boronic acid stems from the structural properties of the 1-(pyridin-4-yl)-pyrazole unit.
-
ATP-Competitiveness: The pyrazole nitrogen and the pyridine ring nitrogen often act as a bidentate hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP.
-
Solvent Exposure: The pyridine ring at the N1 position of the pyrazole typically projects into the solvent-exposed region or interacts with specific gatekeeper residues, enhancing selectivity over the more lipophilic phenyl analogs.
-
Vector Alignment: The boronic acid attachment point (C4 of the pyrazole) allows for the modular attachment of the scaffold to a core ring system (e.g., indazole, pyrimidine) via Suzuki-Miyaura coupling, positioning the "warhead" precisely within the kinase pocket.
Pathway Visualization: JNK3 Signaling Inhibition
The following diagram illustrates the intervention point of 1-(pyridin-4-yl)-pyrazole derivatives within the JNK stress signaling cascade.
Caption: Mechanism of action for JNK3 inhibition. The derivative blocks the phosphorylation of c-Jun, preventing neuronal apoptosis.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the 1-(pyridin-4-yl)-pyrazole scaffold against common alternatives (Phenyl-pyrazole and Pyrimidine-pyrazole) based on experimental data.
Case Study A: JNK3 Inhibition Potency
In the development of c-Jun N-terminal kinase (JNK) inhibitors, the pyridine moiety significantly outperforms the pyrimidine analog.[1]
| Feature | 1-(Pyridin-4-yl)-pyrazole (Target) | 4-Phenyl-pyrimidine (Alternative) | Performance Delta |
| Target | JNK3 (Neuronal) | JNK3 | Target Specificity |
| IC50 (Potency) | 160 nM (Compound 12) | ~630 nM | 4x More Potent |
| Selectivity (vs p38) | High (>20 µM) | Moderate | Superior Selectivity |
| Solubility | Moderate (Pyridine N is basic) | Low (Lipophilic Phenyl) | Improved ADME |
Analysis: The pyridine nitrogen provides an additional hydrogen bond acceptance point or favorable electrostatic interaction within the binding pocket that the phenyl ring lacks, leading to the 4-fold increase in potency.
Case Study B: Akt Kinase Inhibition (Indazole Series)
When coupled to an indazole core, the 1-(pyridin-4-yl)-pyrazole moiety serves as a critical solvent-front binder.
-
Derivative: 1H-pyridin-4-yl-3,5-disubstituted indazoles.[2]
-
Activity: Potent inhibition of Akt kinase (Protein Kinase B).[3]
-
Comparison: Analogs replacing the pyridine with a simple alkyl or unsubstituted phenyl group showed reduced affinity, confirming the necessity of the heteroaryl ring for optimal binding geometry and electronic properties.
Experimental Data Summary
The following table aggregates key biological activity data for derivatives synthesized using the (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid building block.
| Derivative Class | Target Kinase | Assay Type | Key Result (IC50/KD) | Reference |
| 4-(Pyrazol-3-yl)-pyridine | JNK3 | FRET / Kinase Assay | 160 nM | [1] |
| Pyrazolo[3,4-b]pyridine | TBK1 | Enzymatic Assay | 0.2 nM | [2] |
| Indazole-Pyridine | Akt (PKB) | Immunoprecipitation | < 1 µM (Est.) | [3] |
| Imidazo[4,5-b]pyridine | Aurora-A | Cell-free Kinase Assay | Nanomolar range | [4] |
Detailed Experimental Protocols
To ensure reproducibility, we provide the validated protocols for both the synthesis of these derivatives (using the boronic acid) and the biological evaluation of the resulting compounds.
Protocol A: Suzuki-Miyaura Coupling (Synthesis)
Objective: To attach the 1-(pyridin-4-yl)-pyrazole moiety to a core scaffold (e.g., aryl halide).
Reagents:
-
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (1.2 equiv)
-
Aryl Halide Scaffold (1.0 equiv)[4]
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos or S-Phos (10 mol%)
-
Base: CsF or K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Workflow Diagram:
Caption: Synthetic workflow for installing the pyridine-pyrazole pharmacophore.
Step-by-Step Procedure:
-
Preparation: In a sealed tube, dissolve the Aryl Halide (1.0 eq) and Boronic Acid (1.2 eq) in degassed 1,4-dioxane/water (4:1).
-
Catalysis: Add CsF (2.0 eq) followed by Pd(OAc)₂ (0.05 eq) and ligand.
-
Reaction: Purge with nitrogen for 5 minutes. Seal and heat at 90°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Gradient: Hexane/EtOAc) to yield the coupled product.
Protocol B: In Vitro Kinase Inhibition Assay (Akt/JNK)
Objective: To quantify the biological activity (IC50) of the synthesized derivative.
Materials:
-
Recombinant Kinase (Akt1 or JNK3)
-
Substrate peptide (e.g., GSK-3 fusion protein)
-
ATP (10 µM final concentration)
-
Test Compound (Serial dilutions in DMSO)
-
Detection Reagent (e.g., ADP-Glo or radioactive ³³P-ATP)
Procedure:
-
Plate Setup: Add 5 µL of Test Compound (3x conc.) to a 384-well white plate. Include DMSO-only (Max signal) and Staurosporine (Min signal) controls.
-
Enzyme Addition: Add 5 µL of Kinase Enzyme solution. Incubate for 10 minutes at RT to allow inhibitor binding.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix.
-
Incubation: Shake for 60 minutes at RT.
-
Detection:
-
If using ADP-Glo: Add 15 µL of ADP-Glo Reagent (40 min incubation) followed by 30 µL of Kinase Detection Reagent (30 min incubation).
-
-
Readout: Measure luminescence on a microplate reader.
-
Analysis: Calculate % Inhibition =
. Fit data to a sigmoidal dose-response curve to determine IC50.[5]
References
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2009).
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).[6]
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. (2014).
-
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorganic & Medicinal Chemistry Letters. (2013).
-
Navigating the Biological Landscape of Pyrazole Derivatives: A Comparative Guide. BenchChem. (2025).[5]
Sources
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
Assessing the Purity of Synthesized (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic Acid
Executive Summary
The assessment of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid presents a unique analytical challenge due to its amphoteric nature—containing a basic pyridine nitrogen and an acidic boronic acid moiety. Furthermore, like most heteroaryl boronic acids, it exists in a dynamic equilibrium with its trimeric anhydride (boroxine), rendering standard HPLC area-normalization methods prone to significant error.
This guide establishes a dual-methodology approach :
-
Quantitative NMR (qNMR) as the primary method for absolute assay (weight % purity).[1][2]
-
Reverse-Phase HPLC (RP-HPLC) as the supporting method for organic impurity profiling (detecting protodeboronation and synthetic byproducts).
The Analytical Challenge: The Boroxine Paradox
Before attempting analysis, researchers must understand the dynamic behavior of the analyte. In solution, (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (1) spontaneously dehydrates to form the corresponding boroxine (2).
-
In HPLC: This equilibrium is often fast on the timescale of separation. Depending on the column kinetics and water content of the mobile phase, this can result in peak broadening, "fronting," or the appearance of ghost peaks, leading to inaccurate integration.
-
In Synthesis: The "impurity" (boroxine) is often chemically active and converts back to the monomer under reaction conditions (e.g., Suzuki coupling). Thus, penalizing the purity score for boroxine content is often scientifically invalid.
Visualization: Equilibrium & Degradation Pathways
The following diagram illustrates the dynamic equilibrium and the irreversible degradation pathway (protodeboronation) that must be distinguished.
Caption: Figure 1. The dynamic equilibrium between the boronic acid monomer and boroxine, contrasted with irreversible degradation pathways.
Method A: Quantitative NMR (qNMR) – The Gold Standard
Objective: Determine the absolute weight % purity (Assay). Why: qNMR measures the molar ratio of the analyte protons to an internal standard. It is insensitive to the boroxine/monomer equilibrium if the relaxation delay is sufficient and the integration window covers the relevant signals.
Protocol 1: qNMR Workflow
Reagents:
-
Solvent: DMSO-d6 (Dissolves both monomer and boroxine; minimizes exchange broadening compared to MeOD).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Recommendation: TMB is preferred as it lacks acidic protons that might exchange with the boronic acid.
Step-by-Step Procedure:
-
Weighing: Accurately weigh ~10-15 mg of the sample (
) and ~5-10 mg of the Internal Standard ( ) into the same vial using a microbalance (precision mg). -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): seconds (Critical for accurate integration of boron-adjacent protons). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Integrate the IS singlet (e.g., TMB at ~6.1 ppm).
-
Integrate a distinct analyte signal (e.g., the pyrazole C-H or pyridine protons). Note: Avoid the boronic -OH protons as they are broad and exchangeable.
-
Calculation:
Method B: HPLC-UV/MS – The Impurity Profiler
Objective: Identify and quantify organic impurities (starting materials, protodeboronated byproducts). Why: While poor for absolute assay, HPLC has the resolution to separate the target from the protodeboronated species (1-(pyridin-4-yl)-1H-pyrazole), which qNMR might overlap with.
Challenge: Pyridine Tailing & Boron Interaction
Standard C18 columns often fail because:
-
Silanol Interactions: The basic pyridine nitrogen interacts with acidic silanols, causing severe tailing.
-
Boron Tailing: Boronic acids can interact with vicinal diols or metal impurities in the stainless steel column hardware.
Protocol 2: Optimized HPLC Conditions
Column: Waters XSelect CSH C18 (Charged Surface Hybrid) or equivalent "Base-Deactivated" column.
-
Reasoning: The CSH particle surface is positively charged at low pH, repelling the protonated pyridine and ensuring sharp peaks.
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Solvent B: Acetonitrile.[3]
-
Note: Do not use phosphate buffers if MS detection is required.
Gradient:
| Time (min) | % A | % B |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Detection:
-
UV: 254 nm (Pyridine/Pyrazole absorption).
-
MS: ESI Positive Mode (Critical for confirming the mass of the parent [M+H]+ and the deboronated degradant [M-B(OH)2+H]+).
Comparative Performance Analysis
The following table compares the effectiveness of the three common methods for this specific compound.
| Feature | qNMR (Recommended) | RP-HPLC (Secondary) | Mannitol Titration |
| Primary Output | Absolute Purity (Assay) | Impurity Profile (Area %) | Total Acidic Boron |
| Boroxine Sensitivity | None (Measures total core structure) | High (May split peaks/tail) | Moderate |
| Protodeboronation Detection | Moderate (Requires distinct shifts) | Excellent (Separates degradant) | Poor (Cannot distinguish) |
| Precision | |||
| Sample Consumption | ~10 mg (Recoverable) | < 1 mg | ~100 mg (Destructive) |
| Time to Result | 20 mins | 45 mins (inc. equilibration) | 60 mins |
Decision Matrix Workflow
Use this logic flow to certify a batch of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid.
Caption: Figure 2. Recommended workflow for batch certification, prioritizing qNMR for assay and HPLC for specific impurity identification.
References
-
BenchChem Technical Support. (2025).[1][4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Retrieved from
- Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.
-
Waters Corporation. (2024). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Retrieved from
-
Lloyd-Jones, G. C., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Retrieved from
-
Patsnap. (2025).[5] Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from
Sources
A Comparative Guide to Catalysis in Suzuki-Miyaura Reactions of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex biaryl and hetero-biaryl structures is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its functional group tolerance and operational simplicity.[1] This guide provides an in-depth comparative analysis of catalytic systems for the Suzuki-Miyaura coupling of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid, a key building block for various therapeutic agents and functional materials. We will delve into the nuances of catalyst selection, the rationale behind reaction conditions, and provide actionable experimental protocols.
The inherent challenge in coupling nitrogen-containing heterocycles like pyridines and pyrazoles lies in their potential to coordinate with and inhibit the palladium catalyst.[2] This guide aims to equip researchers with the knowledge to navigate these challenges and select the optimal catalytic system for their specific synthetic goals.
The Catalytic Landscape: A Comparative Analysis
The choice of catalyst is paramount for a successful Suzuki-Miyaura coupling. The three main classes of palladium catalysts employed for these transformations are those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and pre-formed palladacycles. Each class presents a unique set of advantages and is suited for different substrate pairings and reaction conditions.
Palladium-Phosphine Catalysts
These are the most conventional catalysts for Suzuki-Miyaura reactions. The steric and electronic properties of the phosphine ligand can be finely adjusted to boost catalytic activity.[3] Bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are particularly effective for coupling demanding substrates, including heteroaryl chlorides.[4] A widely used and versatile catalyst from this category is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5]
Palladium-NHC Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions.[6] They typically form highly stable palladium complexes, which can lead to higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs), making them very efficient.[6] Their strong σ-donating ability and steric bulk can facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[7]
Palladacycles
Palladacycles are pre-catalysts that contain a stable palladium-carbon σ-bond. They are often stable in air and moisture, which makes them easier to handle.[8] Palladacycles can demonstrate outstanding catalytic activity, reaching very high TONs and TOFs, even with very low catalyst loadings.[8]
Quantitative Performance Comparison
The following tables summarize the performance of different palladium catalysts in the Suzuki-Miyaura coupling of various pyrazole and pyridine substrates. While direct comparative data for (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is not extensively available in the literature, the data presented here for structurally similar substrates provides a strong basis for catalyst selection.
Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of 4-Bromopyrazole Derivatives with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 85-95 | [5][9] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 90-98 | [4] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15-20 | 80-95 | [10] |
| Pyridine-Pyrazole/Pd(II) | K₂CO₃ | EtOH/H₂O | MW (60W) | 0.5 | 92 | [9] |
Table 2: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 91 | [4] |
| Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | Dioxane | 80 | 12 | 88 | [11] |
| [PdCl(NHC)(indenyl)] | K₂CO₃ | Toluene/H₂O | 80 | 21 | 94 | [7] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 12 | 85 | [12] |
Mechanistic Considerations: The "Why" Behind Experimental Choices
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The Catalytic Cycle
Caption: Experimental workflow for a conventional Suzuki-Miyaura coupling reaction.
Materials:
-
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water (4:1 Dioxane:Water)
Procedure:
-
To a dry Schlenk tube, add the (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid, aryl halide, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Seal the tube and heat the reaction mixture at 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol utilizes microwave irradiation to significantly reduce reaction times, which can be advantageous for high-throughput synthesis. [9] Materials:
-
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pyridine-Pyrazole/Pd(II) complex (0.1 mol%)
-
K₂CO₃ (2.0 equiv)
-
Ethanol
-
Water (1:1 EtOH:Water)
Procedure:
-
In a 10 mL microwave vial, combine the (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid, aryl halide, palladium complex, and K₂CO₃.
-
Add ethanol and water in a 1:1 ratio.
-
Securely cap the vial with a Teflon septum.
-
Place the vessel in a microwave reactor and irradiate at a constant power (e.g., 60 W) for the optimized time (typically 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
Conclusion
The choice of catalyst for the Suzuki-Miyaura coupling of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is a critical parameter that dictates the efficiency and success of the reaction. For general applications, traditional palladium-phosphine catalysts like Pd(PPh₃)₄ offer a reliable and cost-effective option. For more challenging substrates or when higher efficiency is required, advanced systems employing bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene ligands should be considered. Microwave-assisted protocols provide a rapid and efficient alternative for accelerated synthesis. A thorough understanding of the reaction mechanism and the role of each component is essential for rational catalyst selection and optimization, ultimately enabling the successful synthesis of novel molecules for drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13662–13663. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Coombs, J. R., & Buchwald, S. L. (2015). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1275. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
Massachusetts Institute of Technology. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
Royal Society of Chemistry. (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2025). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
-
National Center for Biotechnology Information. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. [Link]
-
ArcaDellaScienza. (n.d.). Biological and Catalytic Applications of Pd(II)‐Indenyl Complexes Bearing Phosphine and N‐Heterocyclic Carbene Ligands. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Heterocyclic Carbene Modified Palladium Catalysts for the Direct Synthesis of Hydrogen Peroxide. [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Comparison of phosphine and NHC ligands. [Link]
-
National Center for Biotechnology Information. (n.d.). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. [Link]
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- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
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- 6. N-Heterocyclic Carbene Modified Palladium Catalysts for the Direct Synthesis of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid: Crystallography and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, boronic acids and their derivatives are of significant interest, serving as versatile building blocks in medicinal chemistry.[1][2][3] Their unique electronic properties and ability to form reversible covalent bonds have made them crucial pharmacophores in a range of therapeutic agents. The compound (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid, which incorporates both a pyridine and a pyrazole moiety, presents a scaffold with considerable potential for kinase inhibition and other targeted therapies.[4][5][6] However, the synthesis of such complex molecules necessitates unambiguous structural validation to ensure the correct constitution, configuration, and conformation, which are critical for understanding structure-activity relationships (SAR).
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare the technique with spectroscopic and computational alternatives, and provide a framework for a synergistic approach to structural validation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule.[7][8] It provides precise information on bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the crystal lattice. This level of detail is paramount for understanding intermolecular interactions that can influence a drug candidate's solid-state properties, such as solubility and stability. An extensive search of crystallographic databases reveals a lack of a publicly available crystal structure for (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid, highlighting the novelty and importance of such a determination.[9]
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to ensure the quality of the final data and the accuracy of the structural model.
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- 6. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Performance Evaluation of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic Acid in Cross-Coupling Solvent Systems
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Solvent optimization, protodeboronation mitigation, and structural alternatives in Suzuki-Miyaura couplings.
The Chemical Challenge: Reactivity vs. Degradation
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is a highly sought-after building block in medicinal chemistry, frequently utilized to install hinge-binding motifs in kinase inhibitors, such as SIK (Salt-Inducible Kinase) inhibitors [1] and ROCK inhibitors [2]. However, deploying this reagent in standard Suzuki-Miyaura cross-coupling conditions presents a trifecta of mechanistic challenges:
-
Protodeboronation: Heteroaryl boronic acids, particularly electron-rich pyrazole derivatives, are notoriously susceptible to base-catalyzed protodeboronation in aqueous solutions [3]. The cleavage of the carbon-boron bond outpaces transmetalation at elevated temperatures [4].
-
Catalyst Poisoning: The basic pyridyl nitrogen can coordinate strongly to palladium intermediates, sequestering the catalyst and stalling the catalytic cycle.
-
Solubility: The highly polar, zwitterionic nature of the free boronic acid results in poor solubility in traditional lipophilic solvent systems (e.g., Toluene/Ethanol).
To achieve high yields, the solvent system and base must be carefully engineered to promote rapid transmetalation while suppressing hydrolytic degradation.
Mechanistic pathway of Suzuki-Miyaura coupling illustrating the competing protodeboronation.
Alternative Product Comparison
Before optimizing the solvent, it is crucial to evaluate if (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is the optimal format for your specific synthetic step.
| Reagent Format | Advantages | Disadvantages | Best Use Case |
| Free Boronic Acid (Target) | High atom economy; highly reactive in transmetalation once activated. | Prone to protodeboronation; poor solubility in non-polar solvents. | Late-stage functionalization where mild, fast coupling is possible. |
| Pinacol Ester (BPin) | Excellent bench stability; highly soluble in organic solvents; resists protodeboronation. | Lower atom economy; requires in situ hydrolysis, slowing down transmetalation. | High-throughput screening; reactions requiring high temperatures (>100°C). |
| (1-Phenyl-1H-pyrazol-4-yl)boronic acid | Lacks the coordinating pyridyl nitrogen, reducing catalyst poisoning. | Does not provide the pyridyl vector needed for specific target binding. | Method development; synthesizing non-kinase target libraries. |
Causality Insight: While the BPin ester is easier to handle, the free boronic acid is preferred for acutely base-sensitive couplings because it undergoes transmetalation more rapidly, allowing the reaction to complete before significant thermal degradation occurs [5].
Solvent System Performance Analytics
To objectively determine the best environment for this reagent, we compare four distinct solvent systems. The data below reflects the coupling of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid with a standard aryl bromide (e.g., 4-bromoanisole) using 5 mol% Pd catalyst.
| Solvent System | Base | Temp (°C) | Conversion (%) | Protodeboronation (%) | Isolated Yield (%) |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 90 | >95 | 18 - 22 | 68 |
| THF / H₂O (4:1) | K₂CO₃ | 65 | 75 | < 5 | 65 |
| Isopropanol (IPA) | CsF | 80 | >95 | < 2 | 89 |
| DMF / H₂O (4:1) | K₃PO₄ | 100 | >95 | 35 - 40 | 48 |
Causality Behind the Data:
-
The Problem with Dioxane/Water: While Dioxane/H₂O is the industry standard, the required temperature (90°C) combined with aqueous carbonate generates significant hydroxide ions, which aggressively attack the boron atom, leading to ~20% protodeboronation.
-
The Limitation of THF: THF allows for a lower reflux temperature (65°C), which effectively halts protodeboronation. However, the free boronic acid has limited solubility in this system, causing the reaction to stall at 75% conversion.
-
The Superiority of Isopropanol (IPA) / CsF: Using anhydrous or near-anhydrous Isopropanol with Cesium Fluoride (CsF) is a game-changer for heteroaryl boronic acids [6]. CsF acts as a mild, non-nucleophilic base that activates the boronic acid via a fluoroborate intermediate rather than a hydroxyborate, fundamentally bypassing the hydrolytic protodeboronation pathway [7].
Optimized Experimental Protocol: The IPA/CsF System
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It utilizes Pd(OAc)₂ and SPhos, a bulky, electron-rich ligand that prevents the pyridyl nitrogen from poisoning the palladium center.
Self-validating experimental workflow for coupling base-sensitive heteroaryl boronic acids.
Step-by-Step Methodology
Step 1: Reagent Preparation (Inert Atmosphere Preferred)
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and anhydrous CsF (3.0 equiv).
-
Causality: A slight excess of boronic acid (1.2 equiv) acts as a buffer against trace degradation. The 1:2 ratio of Pd to SPhos ensures the active mono-ligated Pd(0) species is fully supported, preventing pyridyl coordination.
Step 2: Solvent Degassing
-
Add Isopropanol (0.2 M relative to the aryl halide).
-
Sparge the suspension with dry Nitrogen or Argon gas for 15 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich SPhos ligand.
Step 3: Reaction Execution
-
Seal the flask and heat the mixture to 80°C using a pre-heated oil bath or heating block. Stir vigorously (800 rpm) for 4 to 6 hours.
-
Causality: Isopropanol provides excellent solubility for the polar pyrazole-pyridine system at 80°C, while the moderate temperature prevents thermal decomposition.
Step 4: In-Process Control (Self-Validation)
-
After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS or TLC.
-
Validation Check: The reaction is deemed complete when the aryl halide peak is <2% by UV integration. If unreacted aryl halide remains but the boronic acid mass is absent, protodeboronation has occurred. (In this optimized system, this is highly unlikely).
Step 5: Workup and Purification
-
Cool the reaction to room temperature. Dilute with Ethyl Acetate (3x reaction volume) and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically using a Dichloromethane/Methanol gradient due to the polarity of the product).
References
1.[3] Benchchem. Addressing stability issues of heteroaryl boronic acids. Available at: Benchchem Link 2.[4] ACS Publications. Development of Organic Transformations Based on Protodeboronation. Available at: ACS Link 3.[5] PubMed. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available at: PubMed Link 4.[6] RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Available at: RSC Link 5.[2] European Patent Office. PHENYLPYRAZOLE DERIVATIVES AS POTENT ROCK1 AND ROCK2 INHIBITORS. Available at: Patent Link 6.[7] PMC. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Available at: PMC Link 7.[1] ACS Publications. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors. Available at: ACS Link
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- 5. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid proper disposal procedures
The disposal of complex heteroaryl boronic acids, such as (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid , requires a rigorous approach to laboratory safety and environmental compliance. Because this molecule contains three distinct functional groups—a Lewis acidic boronic acid, a basic pyridine ring, and a nitrogen-rich pyrazole core—it presents unique solubility and reactivity profiles that dictate its end-of-life management.
This guide provides drug development professionals and bench scientists with a self-validating, step-by-step operational protocol for the safe handling, decontamination, and disposal of this compound.
Chemical Profile & Hazard Causality
To safely dispose of a chemical, one must first understand the mechanistic reasons behind its hazards. (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is not acutely explosive, but its structural components require specific mitigation strategies :
-
Boronic Acid Moiety (-B(OH)₂): Boronic acids are mild Lewis acids that can dehydrate to form boroxines (cyclic anhydrides) upon exposure to air or heat. They are known skin and respiratory irritants.
-
Pyridine & Pyrazole Rings: These nitrogen-containing heterocycles are weakly basic. Pyridine derivatives frequently exhibit aquatic toxicity and resist standard biological degradation in wastewater treatment plants, strictly prohibiting down-the-drain disposal.
-
Incompatibilities: The electron-rich regions of the pyrazole ring can react vigorously with strong oxidizing agents, while the boronic acid group can undergo protodeboronation in the presence of strong acids or bases, potentially releasing volatile and toxic heteroaryl byproducts.
Quantitative Hazard & PPE Summary
The following table summarizes the Globally Harmonized System (GHS) classifications for closely related heteroaryl boronic acids and the required Personal Protective Equipment (PPE) for handling .
| Hazard Category | GHS Code | Causality / Clinical Effect | Required PPE & Engineering Controls |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed; nitrogen heterocycles disrupt cellular metabolism. | Nitrile gloves (≥0.11mm thickness), Lab coat. |
| Skin Irritation | H315 | Boronic acid interaction with dermal proteins causes localized inflammation. | Nitrile gloves (inspect for micro-tears). |
| Eye Irritation | H319 | Causes serious eye irritation; potential for corneal damage from basic pyridine nitrogen. | Snug-fitting safety goggles or face shield. |
| Respiratory Irritation | H335 | Inhalation of fine powder irritates the mucosal lining of the respiratory tract. | Handle strictly inside a certified chemical fume hood. |
Step-by-Step Disposal Workflows
Because (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is utilized primarily in Suzuki-Miyaura cross-coupling reactions, it is often dissolved in organic solvents (e.g., DMF, DMSO, 1,4-Dioxane) or mixed with transition metal catalysts (e.g., Palladium). Waste segregation is the most critical step in this protocol.
Protocol A: Solid Waste Disposal (Powders, Vials, and Consumables)
-
Segregation: Collect all contaminated solid materials (weighing paper, spatulas, empty vials, and gloves) in a designated, sealable solid hazardous waste container.
-
Labeling: Label the container explicitly as "Hazardous Solid Waste: Contains Heteroaryl Boronic Acid Derivatives." Do not mix with heavy metal waste unless the solid is already contaminated with Palladium from a reaction.
-
Containment: Double-bag the solid waste using heavy-duty polyethylene bags to prevent the aerosolization of residual boronic acid powder during transit.
Protocol B: Liquid Waste Disposal (Reaction Mixtures and Stock Solutions)
-
Quenching: Ensure any active cross-coupling reaction involving the boronic acid is fully quenched (typically with water or a mild buffer) before transfer.
-
Solvent Segregation:
-
Halogenated vs. Non-Halogenated: If the boronic acid is dissolved in Dichloromethane (DCM), it must go into the Halogenated waste carboy. If dissolved in DMSO or DMF, route it to the Non-Halogenated carboy.
-
-
Aqueous Rinsates: Aqueous washes from the reaction workup must be collected in a dedicated aqueous hazardous waste container. Never pour aqueous washes containing pyridine derivatives down the drain.
Figure 1: Decision tree for the segregation and containerization of boronic acid chemical waste.
Spill Management & Glassware Decontamination
Because boronic acids are Lewis acids, they exhibit poor solubility in neutral water but convert to highly soluble boronate anions at a higher pH. We leverage this chemical property for efficient decontamination .
Glassware Decontamination Protocol
-
Initial Rinse: In a fume hood, rinse the contaminated glassware with a pH 10 buffer solution (e.g., sodium carbonate buffer). The high pH converts the residual boronic acid into a water-soluble boronate salt.
-
Secondary Wash: Wash the glassware with an appropriate organic solvent (e.g., acetone or methanol) to remove any residual organic impurities.
-
Collection: Collect all pH 10 and solvent rinsates into the appropriate liquid hazardous waste containers.
-
Final Wash: Wash glassware with standard laboratory detergent and water.
Emergency Spill Response
In the event of an accidental spill of the solid powder or a concentrated solution:
-
Assess and Isolate: Determine if the spill is restricted to the fume hood (Small) or on the open bench/floor (Large).
-
Absorption (Liquid Spills): Cover the spill with an inert chemical absorbent pad or vermiculite. Do not use combustible materials like paper towels for highly concentrated organic solutions.
-
Neutralization & Wiping (Solid Spills): Carefully wipe up the powder using a cloth dampened with a pH 10 buffer solution to prevent aerosolization and maximize solubility.
-
Sanitization: Wipe the area a second time with a 10% bleach solution, followed by water.
-
Disposal: Place all cleanup materials into a sealed bag and dispose of as solid hazardous waste.
Figure 2: Step-by-step spill response and decontamination pathway for heteroaryl boronic acids.
Long-Term Storage of Waste
Prior to Environmental Health and Safety (EHS) pickup, ensure that the waste containers are stored in a designated Satellite Accumulation Area (SAA).
-
Keep containers tightly sealed to prevent the sublimation of any volatile byproducts.
-
Store away from strong acids (which can cause protodeboronation) and strong oxidizers.
-
Ensure secondary containment (e.g., plastic bins) is used to catch any potential leaks from the primary waste carboys.
References
-
National Center for Biotechnology Information (PubChem). 1-Methyl-1H-pyrazole-4-boronic acid - Safety and Hazards. Retrieved from[Link] [1]
A Comprehensive Guide to the Safe Handling of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic Acid
For laboratory professionals engaged in the dynamic field of drug discovery and development, the meticulous and safe handling of chemical reagents is a cornerstone of both personal safety and scientific integrity. This guide provides an in-depth operational and safety framework for managing (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid, a heterocyclic boronic acid derivative. By elucidating the potential hazards and outlining rigorous handling, storage, and disposal protocols, this document aims to empower researchers to work with this compound confidently and safely.
Hazard Identification and Risk Assessment: Understanding the Compound
Primary Hazards:
-
Skin Irritation: Classified as a Category 2 skin irritant, direct contact can cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation: As a Category 2 eye irritant, exposure can lead to significant and potentially damaging eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of the dust may cause irritation to the respiratory system.[1][2][3]
-
Harmful if Swallowed: Oral ingestion may lead to adverse health effects.[2][4]
Based on these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid. The following table summarizes the recommended equipment and the rationale for its use.[5][6][7]
| Body Part | Protective Equipment | Rationale |
| Eyes/Face | Safety glasses with side shields or tightly fitting safety goggles. A face shield is recommended for larger quantities or when there is a splash hazard. | Protects against airborne dust particles and accidental splashes, preventing serious eye irritation.[5][6][8] |
| Skin | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron should be worn. | Prevents direct skin contact with the compound, mitigating the risk of skin irritation.[5][6][9] |
| Respiratory | Use in a well-ventilated area. For operations that may generate dust, a NIOSH/MSHA-approved respirator is recommended. | Minimizes the inhalation of dust or aerosols, protecting the respiratory tract from irritation.[5][7] |
| Body | A laboratory coat and closed-toe shoes are mandatory. | Provides a barrier against spills and contamination, ensuring overall personal safety.[5][6] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for maintaining a safe laboratory environment when working with (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid.
3.1. Engineering Controls and Handling Procedures
-
Ventilation: All handling of the solid compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to control dust.[5][9]
-
Accessibility of Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][8]
-
Handling:
-
Before commencing any work, thoroughly read and understand the safety information for similar boronic acid compounds.[5]
-
To minimize dust generation when transferring the solid, use appropriate tools like a spatula or scoop.[10]
-
Keep the container tightly closed when not in use to prevent contamination and accidental spills.[9][10]
-
Avoid creating dust and aerosols.[7]
-
Wash hands thoroughly after handling the compound.[5]
-
3.2. Storage
-
Store the compound in a cool, dry, and well-ventilated area.[10]
-
Keep the container tightly closed.
-
It is recommended to store this compound under refrigeration.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
3.3. Spill Management
In the event of a spill, immediate and appropriate action is required:
-
Small Spills (within a fume hood):
-
Absorb the spill with a chemical absorbent pad.
-
Carefully collect the absorbed material and contaminated debris into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.[6]
-
Disposal Plan: Responsible Waste Management
The disposal of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid and any contaminated materials must be managed as hazardous waste.
-
Waste Segregation:
-
Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
All waste containers must be labeled as "Hazardous Waste" and include the full chemical name.[6]
-
-
Disposal Methods:
-
Solid Waste: Dispose of all contaminated solid materials, including gloves, bench paper, and weighing papers, in the designated solid hazardous waste container.[6]
-
Liquid Waste: Collect all solutions containing the compound in the designated liquid hazardous waste container.[6]
-
Never dispose of this chemical down the drain or in regular trash.[6]
-
-
Decontamination of Glassware:
-
In a chemical fume hood, perform an initial rinse of contaminated glassware.
-
Wash with soap and water.
-
Collect all rinsates for disposal as liquid hazardous waste.
-
Consult your institution's EHS department for specific guidance on hazardous waste disposal procedures.[10]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid.
Caption: Workflow for the safe handling of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid.
References
- Personal protective equipment for handling (7-Heptylnaphthalen-2-yl)boronic acid - Benchchem. (n.d.).
- How To Safely Dispose of Boric Acid - Lab Alley. (2025, July 15).
- Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid - Benchchem. (n.d.).
- Boric Acid - IsoLab. (2021, June 23).
- Boric Acid vs Hydrochloric Acid: Safety in LAB Handling - Patsnap Eureka. (2026, February 26).
- Personal protective equipment for handling 3-Chlorophenyl boronic acid - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2012, October 12).
- 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem. (n.d.).
- Safety Data Sheet. (n.d.).
- Pyridine-4-boronic acid - SAFETY DATA SHEET. (n.d.).
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- 3. commerceweb.govsci.com [commerceweb.govsci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boric Acid vs Hydrochloric Acid: Safety in LAB Handling [eureka.patsnap.com]
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- 10. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
